Tyrphostin AG 568
説明
特性
IUPAC Name |
3-amino-5-[(Z)-1-cyano-2-(3,4-dihydroxyphenyl)ethenyl]-1H-pyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N5O2/c14-5-8(12-9(6-15)13(16)18-17-12)3-7-1-2-10(19)11(20)4-7/h1-4,19-20H,(H3,16,17,18)/b8-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UESNEMVKRVCPAV-FPYGCLRLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=C(C#N)C2=C(C(=NN2)N)C#N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C(\C#N)/C2=C(C(=NN2)N)C#N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151013-48-8 | |
| Record name | Tyrphostin AG 568 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151013488 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
Tyrphostin AG 568: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tyrphostin AG 568 is a member of the tyrphostin family of synthetic protein tyrosine kinase inhibitors. It has been investigated for its potential therapeutic properties, primarily in the context of chronic myelogenous leukemia (CML). The mechanism of action of this compound has been a subject of study, with a focus on its effects on the p210bcr-abl oncoprotein, a hallmark of CML, and its ability to induce erythroid differentiation in the K562 human immortalised myelogenous leukemia cell line. This technical guide provides a comprehensive overview of the available data on this compound, including a critical discussion of conflicting reports regarding its direct enzymatic inhibition, quantitative data from related compounds, detailed experimental protocols for relevant assays, and visualizations of the pertinent signaling pathways and experimental workflows.
Core Mechanism of Action
This compound is recognized as a tyrosine kinase inhibitor. Its primary cellular effects have been observed in the context of CML, where it has been shown to induce erythroid differentiation. The core of its mechanism of action is centered on the inhibition of pathways that drive the proliferation of CML cells.
A significant point of discussion in the literature is the direct target of this compound. An early study by Anafi et al. (1993) reported that this compound inhibits the tyrosine kinase activity of the p210bcr-abl fusion protein in K562 cells.[1] This oncoprotein is a constitutively active tyrosine kinase that is central to the pathophysiology of CML. Its inhibition is a key therapeutic strategy.
However, a subsequent study by Kaur et al. (1994) presented conflicting findings. While they also observed that this compound inhibits the growth of K562 cells, their in vitro immune complex kinase assay did not show inhibition of p210bcr-abl tyrosine kinase activity.[2][3] This suggests that this compound may induce cell growth arrest and differentiation through a mechanism that is independent of direct p210bcr-abl enzymatic inhibition, or that its inhibitory activity is context-dependent and not detectable under all experimental conditions.
Therefore, two potential mechanisms of action for this compound have been proposed:
-
Direct Inhibition of p210bcr-abl: this compound acts as an ATP-competitive inhibitor at the kinase domain of p210bcr-abl, blocking its autophosphorylation and the subsequent phosphorylation of downstream substrates. This would lead to the downregulation of signaling pathways that promote cell proliferation and survival.
-
Indirect or Alternative Pathway Inhibition: this compound may target other kinases or cellular processes that are essential for the growth of K562 cells. Its effect on cell growth without direct inhibition of p210bcr-abl in some studies suggests it might act on a downstream effector or a parallel pathway.
The induction of erythroid differentiation in K562 cells is a consistent observation and a key biological outcome of this compound treatment.[1] This process is characterized by the expression of globin genes and the appearance of erythroid-specific cell surface markers.
Quantitative Data
| Compound | Target(s) | IC50 | Assay Type |
| This compound | p210bcr-abl | Not Available | Immune Complex Kinase Assay |
| This compound | K562 Cell Growth | Not Available | Cell Proliferation Assay |
| Tyrphostin AG 957 | p210bcr-abl | Inhibits at 20 µM | Immune Complex Kinase Assay |
| Tyrphostin AG 957 | K562 Cell Growth | <50 µM | Not Specified |
Experimental Protocols
Detailed experimental protocols for this compound are not explicitly provided in the available literature. However, based on the methodologies described in the key studies, the following are representative protocols for the assays used to characterize its mechanism of action.
Cell Culture and Treatment
-
Cell Line: K562 (human chronic myelogenous leukemia cell line).
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO) and stored at -20°C. Working dilutions are prepared in culture medium immediately before use. The final DMSO concentration in the culture should be kept below 0.1% to avoid solvent-induced toxicity.
K562 Cell Growth Inhibition Assay
This assay is used to determine the effect of this compound on the proliferation of K562 cells.
-
Procedure:
-
Seed K562 cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle (DMSO) control.
-
Incubate the plate for 48 to 72 hours at 37°C.
-
Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by direct cell counting using a hemocytometer and trypan blue exclusion.
-
For the MTT assay, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value.
-
Immune Complex Kinase Assay for p210bcr-abl
This in vitro assay is used to measure the kinase activity of p210bcr-abl immunoprecipitated from K562 cells.
-
Procedure:
-
Culture K562 cells to a density of 1-2 x 10^6 cells/mL. Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 2-4 hours).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Clarify the cell lysates by centrifugation.
-
Incubate the lysates with an anti-Abl antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G-agarose beads to precipitate the immune complexes. Incubate for 2 hours at 4°C.
-
Wash the immunoprecipitates several times with lysis buffer and then with kinase assay buffer.
-
Resuspend the beads in kinase assay buffer containing [γ-32P]ATP and a suitable substrate (autophosphorylation of p210bcr-abl is often measured).
-
Incubate the reaction at 30°C for 20-30 minutes.
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Visualize the phosphorylated proteins by autoradiography.
-
Quantify the band intensities to determine the level of kinase inhibition.
-
Erythroid Differentiation Assay
This assay assesses the induction of erythroid differentiation in K562 cells by detecting hemoglobin-producing cells.
-
Procedure:
-
Culture K562 cells in the presence of various concentrations of this compound for 4-6 days.
-
Collect the cells by centrifugation and wash with phosphate-buffered saline (PBS).
-
Resuspend the cells in PBS.
-
Prepare a benzidine (B372746) staining solution (e.g., 0.2% benzidine hydrochloride in 0.5 M acetic acid mixed with 0.3% hydrogen peroxide).
-
Mix a small volume of the cell suspension with the staining solution.
-
Incubate for 5-10 minutes at room temperature.
-
Count the number of blue-stained (hemoglobin-positive) cells and total cells using a hemocytometer.
-
Calculate the percentage of differentiated cells.
-
Alternatively, differentiation can be assessed by flow cytometry for erythroid-specific surface markers like Glycophorin A (CD235a).
-
Visualizations
Signaling Pathways
Caption: Proposed signaling pathways affected by this compound in CML cells.
Experimental Workflows
Caption: Generalized workflows for key experiments on this compound.
Conclusion
This compound is a tyrosine kinase inhibitor that demonstrates anti-proliferative and differentiation-inducing effects on the K562 chronic myelogenous leukemia cell line. A key area of contention in the existing literature is whether its mechanism of action involves the direct inhibition of the p210bcr-abl oncoprotein. While one study supports this direct inhibition, another suggests that the compound's effects on cell growth are independent of p210bcr-abl kinase activity. This discrepancy highlights the need for further research to fully elucidate the molecular targets of this compound. The provided experimental protocols and pathway diagrams serve as a guide for researchers investigating this and other tyrphostin compounds. Future studies should aim to provide definitive quantitative data on the inhibitory profile of this compound and to resolve the conflicting reports on its precise mechanism of action.
References
- 1. Tyrphostin-induced inhibition of p210bcr-abl tyrosine kinase activity induces K562 to differentiate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cris.huji.ac.il [cris.huji.ac.il]
- 3. Tyrphostin induced growth inhibition: correlation with effect on p210bcr-abl autokinase activity in K562 chronic myelogenous leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Tyrphostin AG 568: A Technical Guide to a Potent Inducer of Erythroid Differentiation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tyrphostin AG 568 is a member of the tyrphostin family of synthetic protein tyrosine kinase (PTK) inhibitors. It is recognized primarily for its potent ability to induce erythroid differentiation in specific hematopoietic cell lines, most notably the K562 human chronic myelogenous leukemia (CML) cell line. While initially investigated in the context of targeting the Bcr-Abl oncoprotein, the precise mechanism of action of this compound appears nuanced, with evidence suggesting that its differentiation-inducing effects may not solely be a direct consequence of Bcr-Abl kinase inhibition. This technical guide provides a comprehensive overview of the current understanding of this compound, including its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its study.
Chemical Properties and Data
While specific quantitative data for this compound is limited in publicly available literature, this section summarizes its known properties.
| Property | Data |
| IUPAC Name | 2-cyano-3-(3,4-dihydroxyphenyl)-N-(phenylmethyl)acrylamide |
| Molecular Formula | C₁₇H₁₄N₂O₃ |
| Molecular Weight | 294.31 g/mol |
| CAS Number | 151013-48-8 |
| Physical Appearance | Solid powder |
| Solubility | Soluble in DMSO |
Quantitative Biological Data
Quantitative data on the inhibitory potency of this compound is not extensively reported. The following tables are provided to structure future experimental findings.
Table 2.1: In Vitro Kinase Inhibition
| Target Kinase | IC₅₀ (nM) | Assay Conditions |
| p210bcr-abl | Data not available | In vitro kinase assay |
| Other Kinases | Data not available |
Table 2.2: Cellular Activity
| Cell Line | Assay Type | IC₅₀ (µM) | Notes |
| K562 | Cell Growth Inhibition | Data not available | This compound inhibits the growth of K562 cells. |
| K562 | Erythroid Differentiation | Data not available | Potent inducer of hemoglobin synthesis. |
| MEL | Erythroid Differentiation | Data not available | Described as the most potent tyrphostin for inducing differentiation in this cell line.[1] |
Mechanism of Action and Signaling Pathways
The precise mechanism of action of this compound is a subject of ongoing investigation, with some conflicting reports in the literature.
It is established that this compound is a potent inducer of erythroid differentiation in K562 cells.[2] One study reported that this differentiation is concomitant with the inhibition of p210bcr-abl tyrosine kinase activity within the cells.[2] However, another study suggested that while this compound inhibits the growth of K562 cells, it does not directly inhibit the enzymatic activity of p210bcr-abl in an in vitro immune complex kinase assay.
A proposed mechanism, based on studies in mouse erythroleukemia (MEL) cells, suggests that this compound's inhibition of a yet-unidentified tyrosine phosphorylation event, possibly of a pp97 protein, leads to the production and secretion of a "differentiation factor."[1] This factor can then, in turn, induce differentiation in a paracrine or autocrine manner.
The erythroid differentiation of K562 cells is a complex process known to be influenced by various signaling pathways, including the MAPK/ERK and JNK pathways.[3][4] It is plausible that this compound modulates one or more of these pathways to exert its differentiation-inducing effects.
Visualizing the Proposed Signaling Pathway
Caption: Proposed signaling pathway for this compound-induced erythroid differentiation.
Experimental Protocols
The following are detailed methodologies for key experiments to study the effects of this compound.
K562 Cell Culture and Maintenance
-
Cell Line: K562 (human chronic myelogenous leukemia), suspension cell line.
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Split the culture every 2-3 days to maintain a cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL.
Induction of Erythroid Differentiation in K562 Cells
-
Cell Seeding: Seed K562 cells in a multi-well plate at a density of 1 x 10⁵ cells/mL in fresh culture medium.
-
Treatment: Prepare a stock solution of this compound in DMSO. Add the desired final concentration of this compound to the cell culture. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Incubation: Incubate the cells for 48 to 96 hours at 37°C and 5% CO₂.
-
Assessment of Differentiation: Analyze the cells for hemoglobin production using benzidine (B372746) staining.
Benzidine Staining for Hemoglobin Detection
-
Reagent Preparation:
-
Benzidine solution: 0.2% (w/v) benzidine hydrochloride in 0.5 M acetic acid.
-
Hydrogen peroxide solution: 30% H₂O₂.
-
-
Staining Procedure:
-
Harvest a small aliquot of the cell suspension.
-
Add 100 µL of the cell suspension to a microcentrifuge tube.
-
Add 100 µL of benzidine solution and mix gently.
-
Add 2 µL of 30% H₂O₂ and mix.
-
Incubate for 5-10 minutes at room temperature.
-
-
Analysis:
-
Place a drop of the stained cell suspension on a hemocytometer.
-
Under a light microscope, count the number of blue-stained (hemoglobin-positive) cells and the total number of cells in at least three different fields.
-
Calculate the percentage of benzidine-positive cells.
-
Visualizing the Experimental Workflow
Caption: Workflow for assessing this compound-induced erythroid differentiation.
Conclusion
This compound is a valuable research tool for studying the mechanisms of erythroid differentiation. Its ability to potently induce this process in K562 cells provides a model system for dissecting the complex signaling networks that govern hematopoietic cell fate. While the precise molecular targets and the full signaling cascade initiated by this compound remain to be fully elucidated, the available evidence points towards a mechanism that may be independent of or downstream from direct Bcr-Abl inhibition. Further research, including quantitative profiling of its inhibitory activity against a broader panel of kinases and identification of the putative differentiation factor, will be crucial in fully understanding the therapeutic potential of this compound and related compounds.
References
- 1. Tyrphostin-induced differentiation of mouse erythroleukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tyrphostin-induced inhibition of p210bcr-abl tyrosine kinase activity induces K562 to differentiate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ERK signaling pathway is differentially involved in erythroid differentiation of K562 cells depending on time and the inducing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cabozantinib promotes erythroid differentiation in K562 erythroleukemia cells through global changes in gene expression and JNK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Tyrphostin AG 568: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tyrphostin AG 568 is a member of the tyrphostin family of synthetic protein tyrosine kinase inhibitors. It has been identified as an agent that induces erythroid differentiation and inhibits the growth of certain leukemia cell lines, most notably the K562 human chronic myelogenous leukemia cell line. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, effects on signaling pathways, and detailed protocols for key experimental assays. The information presented herein is intended to serve as a valuable resource for researchers investigating tyrosine kinase inhibitors and their potential therapeutic applications.
Introduction
Protein tyrosine kinases (PTKs) are a large family of enzymes that play critical roles in cellular signal transduction pathways, regulating processes such as cell growth, proliferation, differentiation, and survival. Dysregulation of PTK activity is a hallmark of many diseases, including cancer. The tyrphostins are a class of small molecule PTK inhibitors designed to compete with ATP for binding to the kinase domain of these enzymes.[1]
This compound has been investigated for its ability to induce differentiation in erythroleukemia cells.[2] Its primary known biological effects are the inhibition of cell growth and the induction of erythroid differentiation in the K562 cell line, which is characterized by the Bcr-Abl fusion protein p210bcr-abl.[3][4] This document will delve into the specifics of its mechanism, target pathways, and the experimental methodologies used to characterize its activity.
Mechanism of Action
The precise mechanism of action of this compound has been the subject of some debate in the scientific literature. Two key studies have presented seemingly conflicting findings regarding its direct effect on the p210bcr-abl oncoprotein.
One study reported that this compound inhibits the tyrosine kinase activity of p210bcr-abl in K562 cells, and that this inhibition is concomitant with the induction of erythroid differentiation.[3] This suggests a direct causal link between the inhibition of the Bcr-Abl kinase and the observed cellular response.
In contrast, a subsequent study found that while this compound inhibits the growth of K562 cells, it does not inhibit the autokinase activity of p210bcr-abl in an in vitro immune complex kinase assay.[4] This finding implies that this compound may exert its effects through alternative or downstream pathways, rather than by direct inhibition of the p210bcr-abl kinase itself. It is possible that the differing results may be due to the different experimental conditions used, such as in-cell versus in-vitro kinase assays.
Therefore, it is plausible that this compound induces erythroid differentiation through one of two potential mechanisms:
-
Direct Inhibition of p210bcr-abl: this compound binds to the ATP-binding site of the p210bcr-abl kinase domain, inhibiting its autophosphorylation and the subsequent phosphorylation of downstream substrates. This disruption of Bcr-Abl signaling leads to cell growth arrest and the initiation of the erythroid differentiation program.
-
p210bcr-abl Independent Pathway: this compound may target other tyrosine kinases or signaling molecules that are critical for maintaining the undifferentiated state of K562 cells. The inhibition of these alternative targets could then lead to the induction of erythroid differentiation, independent of a direct effect on p210bcr-abl.
Further research is required to definitively elucidate the primary molecular target and the precise mechanism of action of this compound.
Signaling Pathways
The primary signaling pathway associated with the action of this compound is the p210bcr-abl signaling cascade. This oncoprotein constitutively activates several downstream pathways that promote cell proliferation and inhibit apoptosis. The potential, though debated, inhibition of p210bcr-abl by this compound would impact these critical pathways.
Quantitative Data
Currently, there is a lack of specific IC50 values for this compound in the public domain for its various biological activities. The following tables are provided as templates for researchers to populate with their experimentally determined data.
Table 1: In Vitro Kinase Inhibition
| Kinase Target | This compound IC50 (µM) | Assay Type | Reference |
| p210bcr-abl | Data not available | Immune Complex Kinase Assay | [4] |
| Other | Data not available |
Table 2: Cellular Activity
| Cell Line | Biological Effect | This compound IC50 (µM) | Assay Type | Reference |
| K562 | Growth Inhibition | Data not available | Cell Viability Assay | [4] |
| K562 | Erythroid Differentiation | Data not available | Benzidine (B372746) Staining Assay | [3] |
| MEL | Erythroid Differentiation | Data not available | [2] |
Experimental Protocols
K562 Cell Culture and Drug Treatment
Objective: To culture K562 cells and treat them with this compound for subsequent assays.
Materials:
-
K562 human chronic myelogenous leukemia cell line
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound stock solution (in DMSO)
-
Humidified incubator at 37°C with 5% CO2
-
Sterile cell culture flasks and plates
Procedure:
-
Maintain K562 cells in suspension culture in RPMI-1640 medium at a density between 1 x 10^5 and 1 x 10^6 cells/mL.
-
For experiments, seed cells at a density of 2 x 10^5 cells/mL in fresh medium.
-
Prepare serial dilutions of this compound from the DMSO stock solution in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Add the desired concentrations of this compound or vehicle control (DMSO) to the cell cultures.
-
Incubate the cells for the desired time period (e.g., 24, 48, 72 hours) before proceeding with downstream assays.
Assessment of Erythroid Differentiation (Benzidine Staining)
Objective: To determine the percentage of K562 cells that have undergone erythroid differentiation by detecting hemoglobin expression.
Materials:
-
Treated and untreated K562 cells
-
Phosphate-buffered saline (PBS)
-
Benzidine solution (0.2% w/v in 0.5 M acetic acid)
-
30% Hydrogen peroxide (H2O2)
-
Microscope slides
-
Light microscope
Procedure:
-
Harvest K562 cells by centrifugation at 500 x g for 5 minutes.
-
Wash the cells once with PBS and resuspend in a small volume of PBS.
-
Prepare the staining solution immediately before use by adding 0.1 mL of 30% H2O2 to 5 mL of the benzidine solution.
-
Mix 100 µL of the cell suspension with 100 µL of the staining solution.
-
Incubate for 10 minutes at room temperature.
-
Place a drop of the cell suspension on a microscope slide and cover with a coverslip.
-
Examine the cells under a light microscope. Hemoglobin-containing cells will stain blue-brown.
-
Count at least 300 cells and determine the percentage of benzidine-positive cells.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on the viability and proliferation of K562 cells.
Materials:
-
Treated and untreated K562 cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
After the desired incubation period with this compound, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Western Blot Analysis of Protein Phosphorylation
Objective: To analyze the phosphorylation status of key signaling proteins (e.g., p210bcr-abl, STAT5, ERK) in response to this compound treatment.
Materials:
-
Treated and untreated K562 cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (e.g., anti-phospho-Bcr-Abl, anti-Bcr-Abl, anti-phospho-STAT5, anti-STAT5, anti-phospho-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Harvest and lyse the cells in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
Conclusion
This compound is a valuable research tool for studying the mechanisms of erythroid differentiation and for investigating potential therapeutic strategies for chronic myelogenous leukemia. While there is conflicting evidence regarding its direct effect on the p210bcr-abl kinase, its ability to induce differentiation in K562 cells is well-documented. The experimental protocols provided in this guide offer a framework for researchers to further investigate the biological activities and molecular targets of this compound. Further studies are warranted to fully elucidate its mechanism of action and to explore its therapeutic potential.
References
- 1. A rapid spectrophotometric method to identify inhibitors of human erythropoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tyrphostin-induced differentiation of mouse erythroleukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tyrphostin-induced inhibition of p210bcr-abl tyrosine kinase activity induces K562 to differentiate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tyrphostin induced growth inhibition: correlation with effect on p210bcr-abl autokinase activity in K562 chronic myelogenous leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Tyrphostin AG 568: A Technical Guide for Erythroid Differentiation Studies
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tyrphostin AG 568 is a potent, small-molecule inhibitor of protein-tyrosine kinases that has demonstrated significant efficacy in inducing terminal erythroid differentiation in various leukemia cell lines. This technical guide provides an in-depth overview of the core mechanisms, experimental protocols, and key quantitative data associated with the use of this compound in erythroid differentiation research. Notably, while active in BCR-ABL positive cell lines such as K562, its differentiation-inducing effect appears to be independent of direct p210bcr-abl kinase inhibition, suggesting a distinct and valuable mechanism of action for further investigation. This document serves as a comprehensive resource for researchers leveraging this compound to explore the complex signaling pathways governing erythropoiesis and to identify novel therapeutic strategies for hematological disorders.
Introduction
Erythropoiesis, the process of red blood cell production, is tightly regulated by a complex network of signaling pathways. Dysregulation of these pathways can lead to various hematological malignancies, including leukemia. The study of compounds that can induce differentiation in leukemic cells provides valuable insights into the underlying molecular mechanisms of both normal and pathological hematopoiesis and offers potential avenues for differentiation-based therapies.
This compound belongs to the tyrphostin family of synthetic protein tyrosine kinase inhibitors. It has been identified as a potent inducer of erythroid differentiation in established cell line models, such as murine erythroleukemia (MEL) and human K562 chronic myelogenous leukemia cells.[1][2] This guide details the known targets and signaling pathways affected by this compound, presents quantitative data on its efficacy, and provides detailed protocols for its application in in vitro erythroid differentiation studies.
Mechanism of Action and Signaling Pathways
This compound exerts its effects by inhibiting specific protein-tyrosine kinases that are crucial for maintaining the proliferative and undifferentiated state of erythroid precursor cells.
Primary Molecular Targets
While the complete target profile of this compound is not fully elucidated, a key pathway implicated in its activity is the c-Kit signaling cascade . The c-Kit receptor tyrosine kinase, activated by its ligand stem cell factor (SCF), is essential for the survival, proliferation, and differentiation of early erythroid progenitors.[1] Inhibition of c-Kit is a plausible mechanism by which this compound promotes the cessation of proliferation and initiation of terminal differentiation.
In the context of K562 cells, which harbor the constitutively active p210bcr-abl fusion protein, this compound induces erythroid differentiation.[3] However, studies have shown that this compound does not directly inhibit the in vitro autokinase activity of p210bcr-abl, suggesting its mechanism is distinct from other BCR-ABL targeted therapies.[4][5] This highlights a unique mode of action that bypasses the primary oncogenic driver to induce a differentiation program.
Downstream Signaling Cascades
The inhibition of upstream tyrosine kinases by this compound leads to the modulation of downstream signaling pathways critical for erythroid maturation. A central player in this process is the Signal Transducer and Activator of Transcription 5 (STAT5) . STAT5 is a key transcription factor in erythropoiesis, promoting the expression of genes essential for cell survival and differentiation.[6] The interplay between c-Kit and STAT5 signaling is crucial, and the perturbation of this axis by this compound likely contributes to its differentiation-inducing effects.
dot
Caption: c-Kit signaling pathway and the inhibitory action of this compound.
dot
Caption: p210bcr-abl signaling and the differentiation-inducing effect of this compound.
Quantitative Data
The following tables summarize the available quantitative data on the biological activity of this compound in the context of cell growth inhibition and erythroid differentiation. It is important to note that specific IC50 values for this compound against many kinases are not widely reported, and researchers are encouraged to determine these values for their specific experimental systems.
Table 1: Inhibition of Cell Growth by this compound
| Cell Line | Assay | IC50 / Effect | Reference |
| K562 | Growth Inhibition | < 50 µM | [4] |
Table 2: Induction of Erythroid Differentiation by this compound
| Cell Line | Assay | Concentration | % Differentiated Cells (Benzidine Positive) | Reference |
| MEL | Benzidine (B372746) Staining | Data not available | Potent inducer | [2] |
| K562 | Benzidine Staining | Data not available | Induces differentiation | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound on erythroid differentiation.
Cell Culture
K562 and MEL Cell Lines:
-
Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Split suspension cultures every 2-3 days to maintain a cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
This compound Treatment
-
Stock Solution: Prepare a 10-50 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Store aliquots at -20°C.
-
Working Solution: Dilute the stock solution in the appropriate cell culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity or differentiation.
dot
Caption: General experimental workflow for studying erythroid differentiation.
Assessment of Erythroid Differentiation (Benzidine Staining)
This method detects hemoglobin production, a hallmark of erythroid differentiation.
-
Reagents:
-
Benzidine solution: 0.2% (w/v) benzidine hydrochloride in 0.5 M acetic acid. (Caution: Benzidine is a carcinogen and should be handled with appropriate safety precautions).
-
30% Hydrogen Peroxide (H2O2).
-
-
Procedure:
-
Harvest a small aliquot of the cell suspension.
-
Mix 50 µL of the cell suspension with 50 µL of the benzidine solution.
-
Add 2 µL of 30% H2O2 and mix gently.
-
Incubate for 5-10 minutes at room temperature.
-
Count the number of blue (benzidine-positive) and unstained cells using a hemocytometer under a light microscope.
-
Calculate the percentage of benzidine-positive cells.
-
Western Blot Analysis of Protein Phosphorylation
This protocol is for assessing the phosphorylation status of key signaling proteins like STAT5.
-
Cell Lysis:
-
Wash treated and control cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation and determine the protein concentration.
-
-
SDS-PAGE and Transfer:
-
Denature an equal amount of protein from each sample in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Incubate with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-STAT5) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for the total protein and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.
-
Cell Cycle Analysis
Tyrphostin-induced differentiation is often preceded by cell cycle arrest.
-
Fixation:
-
Harvest cells and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol (B145695) while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in a solution containing Propidium Iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G1 phase is often indicative of differentiation induction.
-
Conclusion
This compound is a valuable tool for investigating the molecular mechanisms of erythroid differentiation. Its ability to induce this process in leukemic cell lines, potentially through a mechanism independent of direct p210bcr-abl inhibition, makes it a subject of significant interest for both basic research and preclinical studies. The protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies of erythropoiesis and to explore its potential as a differentiation-inducing agent for hematological malignancies. Further research is warranted to fully elucidate its target profile and downstream signaling effects to harness its full therapeutic potential.
References
- 1. Role of c-Kit and erythropoietin receptor in erythropoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tyrphostin-induced inhibition of p210bcr-abl tyrosine kinase activity induces K562 to differentiate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stat5 activation enables erythropoiesis in the absence of EpoR and Jak2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kit transduced signals counteract erythroid maturation by MAPK-dependent modulation of erythropoietin signaling and apoptosis induction in mouse fetal liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct targets of pSTAT5 signalling in erythropoiesis | PLOS One [journals.plos.org]
- 6. Constitutive Activation of STAT5A Promotes Human Hematopoietic Stem Cell Self-Renewal and Erythroid Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Tyrphostin AG 568 and p210bcr-abl Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of Tyrphostin AG 568, a member of the tyrphostin family of protein tyrosine kinase inhibitors, and its relationship with the p210bcr-abl oncoprotein, the hallmark of Chronic Myeloid Leukemia (CML). This document synthesizes available research to clarify the compound's mechanism of action, presenting both direct and indirect inhibitory effects on p210bcr-abl signaling. Detailed experimental protocols for key assays, quantitative data where available, and visualizations of the underlying molecular pathways and experimental workflows are provided to support further research and drug development efforts in this domain.
Introduction: The p210bcr-abl Oncoprotein and CML
Chronic Myeloid Leukemia is a myeloproliferative neoplasm characterized by the Philadelphia chromosome, a result of a reciprocal translocation between chromosomes 9 and 22. This translocation fuses the Abelson murine leukemia viral oncogene homolog 1 (ABL1) gene with the breakpoint cluster region (BCR) gene, creating the BCR-ABL1 fusion gene. The resultant oncoprotein, most commonly the 210 kDa p210bcr-abl, possesses constitutively active tyrosine kinase activity.
This unregulated kinase activity drives the pathogenesis of CML by activating a network of downstream signaling pathways, leading to uncontrolled cell proliferation, resistance to apoptosis, and altered adhesion properties. Key pathways activated by p210bcr-abl include the RAS/MAPK, JAK/STAT, and PI3K/AKT pathways. The central role of the p210bcr-abl tyrosine kinase makes it a prime target for therapeutic intervention in CML.
This compound: An Inhibitor of p210bcr-abl Signaling
This compound is a synthetic protein tyrosine kinase inhibitor. Research into its effects on CML has yielded intriguing, and at times conflicting, results regarding its precise mechanism of action against p210bcr-abl.
One school of thought, supported by early studies, suggests that this compound inhibits the growth of p210bcr-abl-positive K562 cells without directly inhibiting the p210bcr-abl kinase itself in immune complex assays[1][2]. This points towards a potential indirect mechanism of action, where this compound may target downstream effectors or other cellular processes that are critical for the viability of CML cells.
Conversely, other research indicates that this compound is potent in inhibiting the tyrosine kinase activity of p210bcr-abl in K562 cells, leading to the induction of erythroid differentiation[3]. This suggests a more direct interaction with the oncoprotein.
This guide will present the methodologies to investigate both possibilities and provide a framework for elucidating the nuanced mechanism of this compound.
Quantitative Data Summary
While specific IC50 values for this compound in relation to p210bcr-abl are not consistently reported across the literature, the following table summarizes the known effects of various tyrphostins on K562 cells and p210bcr-abl to provide a comparative context.
| Compound | Target/Assay | Reported IC50/Effect | Reference |
| This compound | K562 Cell Growth | Growth inhibition observed | [1][2] |
| This compound | p210bcr-abl Kinase Activity | Inhibition of tyrosine kinase activity reported | [3] |
| Tyrphostin AG 1112 | p210bcr-abl Kinase Activity | Potent inhibition | [3] |
| Tyrphostins (general) | K562 Cell Growth | IC50 values vary by specific compound | [1] |
Signaling Pathways and Experimental Workflows
To understand the action of this compound, it is crucial to visualize the p210bcr-abl signaling network and the experimental approaches used to study its inhibition.
The p210bcr-abl Signaling Pathway
The following diagram illustrates the major signaling cascades activated by the p210bcr-abl oncoprotein.
Caption: The p210bcr-abl signaling network leading to leukemogenesis.
Experimental Workflow for Inhibitor Testing
The following diagram outlines a typical workflow for evaluating the efficacy of a tyrosine kinase inhibitor like this compound against p210bcr-abl.
Caption: A generalized workflow for testing this compound's effect on K562 cells.
Experimental Protocols
The following are detailed, generalized protocols for key experiments to assess the effect of this compound on p210bcr-abl.
K562 Cell Culture and Treatment
-
Cell Line: K562 (human, CML, blast crisis, p210bcr-abl positive).
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage cells every 2-3 days to maintain a density between 1x10⁵ and 1x10⁶ cells/mL.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to the desired final concentrations immediately before use. Include a DMSO-only vehicle control in all experiments.
-
Treatment: Seed K562 cells at a density of 2-5x10⁵ cells/mL. After 24 hours, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control. Incubate for the desired time points (e.g., 24, 48, 72 hours).
Cell Viability Assay (MTT)
-
Seeding: Seed 100 µL of K562 cell suspension (e.g., 5x10⁴ cells/mL) into each well of a 96-well plate.
-
Treatment: After 24 hours, add 100 µL of medium containing serial dilutions of this compound.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 150 µL of DMSO to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Immunoprecipitation and In Vitro Kinase Assay
-
Cell Lysis: Following treatment, harvest cells by centrifugation. Wash with ice-cold PBS and lyse in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Immunoprecipitation: Incubate equal amounts of protein lysate (e.g., 500 µg) with an anti-ABL antibody overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add Protein A/G agarose (B213101) beads and incubate for 2 hours at 4°C.
-
Washing: Wash the beads three times with lysis buffer and once with kinase assay buffer.
-
Kinase Reaction: Resuspend the beads in kinase assay buffer containing [γ-³²P]ATP and a suitable substrate (e.g., enolase). Incubate at 30°C for 30 minutes.
-
Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Analysis: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and expose to autoradiography film to detect phosphorylated substrates.
Western Blot Analysis for p210bcr-abl Phosphorylation
-
Protein Separation: Separate equal amounts of protein lysate from treated and control cells on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated tyrosine (e.g., 4G10) or phospho-BCR (Tyr177) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Stripping and Reprobing: To confirm equal loading, the membrane can be stripped and reprobed with an antibody against total p210bcr-abl or a housekeeping protein like GAPDH or β-actin.
Discussion and Future Directions
The conflicting reports on the direct inhibitory effect of this compound on p210bcr-abl kinase activity highlight the complexity of its mechanism. The observed growth inhibition of K562 cells could be due to:
-
Indirect Inhibition: this compound may inhibit a downstream effector of p210bcr-abl or a parallel signaling pathway essential for CML cell survival.
-
Differential Assay Sensitivity: The discrepancy could arise from differences in the experimental conditions of the kinase assays used in various studies.
-
Off-Target Effects: The compound may have other cellular targets that contribute to its anti-leukemic activity.
Future research should focus on definitively clarifying the direct interaction between this compound and p210bcr-abl using modern, quantitative kinase inhibition assays. Furthermore, unbiased screening approaches, such as phosphoproteomics, could identify the broader signaling landscape affected by this compound treatment in CML cells, potentially revealing novel therapeutic targets.
Conclusion
This compound demonstrates anti-proliferative effects against p210bcr-abl-positive CML cells. While its precise mechanism of action, particularly concerning the direct inhibition of the p210bcr-abl kinase, requires further investigation, this technical guide provides the foundational knowledge and experimental framework for researchers to explore its therapeutic potential. The detailed protocols and pathway diagrams serve as a valuable resource for designing and executing experiments aimed at elucidating the role of this compound and similar compounds in the treatment of Chronic Myeloid Leukemia.
References
- 1. Tyrphostin induced growth inhibition: correlation with effect on p210bcr-abl autokinase activity in K562 chronic myelogenous leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cris.huji.ac.il [cris.huji.ac.il]
- 3. Tyrphostin-induced inhibition of p210bcr-abl tyrosine kinase activity induces K562 to differentiate - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: Research Applications of Tyrphostin AG 568
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tyrphostin AG 568 is a synthetic, small-molecule inhibitor belonging to the tyrphostin family of compounds, which are known to target protein tyrosine kinases (PTKs). Its primary research application has been in the study of Chronic Myelogenous Leukemia (CML), particularly focusing on its effects on the human erythroleukemia cell line K562. This cell line is characterized by the Philadelphia chromosome, which harbors the BCR-ABL fusion gene, encoding the constitutively active p210bcr-abl tyrosine kinase. Research indicates that this compound can induce erythroid differentiation in K562 cells, suggesting its potential as a tool for studying leukemia cell differentiation and for potential therapeutic strategies aimed at purging CML cells.[1]
However, it is critical for researchers to note a contradiction in the existing literature regarding its precise mechanism of action. While some studies report that its effects are linked to the direct inhibition of p210bcr-abl tyrosine kinase activity[1], other research categorizes AG 568 among tyrphostins that inhibit K562 cell growth without inhibiting p210bcr-abl autokinase activity in in-vitro assays[2][3]. This guide presents the available data, highlights these discrepancies, and provides representative experimental protocols based on the methodologies described in the relevant literature.
Quantitative Data
Specific half-maximal inhibitory concentration (IC50) values for this compound against p210bcr-abl or for K562 cell growth are not consistently reported across the primary literature. One study notes that growth inhibition of the K562 cell line by AG 568 occurs at micromolar concentrations. Another study, which found AG 568 did not inhibit the p210bcr-abl kinase in an immune complex assay, still categorized it as an inhibitor of K562 cell growth.[2][4]
| Target/Process | Cell Line | Reported IC50 / Effective Concentration | Reference |
| Cell Growth Inhibition | K562 | Micromolar (µM) concentrations | [4] |
| p210bcr-abl Kinase Activity | K562 | Inhibition reported, but specific IC50 not provided. | [1] |
| p210bcr-abl Kinase Activity | In vitro (Immune Complex) | No inhibition observed in this specific assay. | [2][3] |
Signaling Pathways and Mechanism of Action
The primary signaling pathway associated with this compound research is the BCR-ABL pathway in Chronic Myelogenous Leukemia.
3.1 The BCR-ABL Signaling Cascade
The p210bcr-abl fusion protein is a constitutively active tyrosine kinase that drives CML pathogenesis. It autophosphorylates and subsequently phosphorylates numerous downstream substrates, activating signaling pathways that lead to uncontrolled cell proliferation, resistance to apoptosis (programmed cell death), and altered cell adhesion. Key downstream pathways include the RAS/MAPK and JAK/STAT pathways.[5][6]
3.2 Proposed Mechanism of this compound
The prevailing, though contested, mechanism is that this compound acts as an ATP-competitive inhibitor at the kinase domain of p210bcr-abl. By blocking the autophosphorylation of p210bcr-abl, it prevents the activation of downstream pro-proliferative and anti-apoptotic signals. This inhibition is believed to lift the differentiation block in K562 cells, allowing them to proceed down the erythroid lineage.[1] The conflicting evidence from some in-vitro assays suggests that AG 568 might alternatively inhibit cell growth through other, p210bcr-abl-independent mechanisms.[2][3]
Figure 1: Proposed inhibition of the BCR-ABL signaling pathway by this compound.
Experimental Protocols
The following are representative protocols synthesized from methodologies described in the literature for studying tyrphostins in K562 cells. Researchers must optimize these protocols for their specific experimental conditions.
4.1 K562 Cell Culture and Growth Inhibition Assay
This protocol provides a framework for assessing the effect of this compound on the proliferation of K562 cells.
-
Materials:
-
K562 human chronic myelogenous leukemia cell line
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Trypan Blue solution (0.4%)
-
96-well cell culture plates
-
Cell counting device (e.g., hemocytometer or automated cell counter)
-
-
Methodology:
-
Cell Seeding: Culture K562 cells in suspension in T-75 flasks at 37°C in a humidified 5% CO2 incubator. Seed cells into 96-well plates at a density of 5 x 10^4 cells/mL in a final volume of 100 µL per well.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the appropriate wells to achieve the desired final concentrations. Include a vehicle control (DMSO) at a concentration equal to that in the highest AG 568 dose.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
Cell Counting: At the end of the incubation period, resuspend the cells in each well. Mix a 10 µL aliquot of the cell suspension with 10 µL of Trypan Blue.
-
Data Analysis: Count the number of viable (unstained) cells. Calculate the percentage of growth inhibition for each concentration relative to the vehicle control.
-
Figure 2: Workflow for a K562 cell growth inhibition assay.
4.2 Assessment of Erythroid Differentiation
This protocol is for determining the induction of differentiation in K562 cells by staining for hemoglobin.
-
Materials:
-
K562 cells treated with this compound as per Protocol 4.1
-
Phosphate Buffered Saline (PBS)
-
Benzidine (B372746) solution (e.g., 0.2% benzidine dihydrochloride (B599025) in 0.5 M acetic acid)
-
Hydrogen peroxide (H2O2, 30%)
-
Microscope slides
-
Light microscope
-
-
Methodology:
-
Cell Collection: After treating K562 cells with this compound for a set period (e.g., 4-7 days), harvest approximately 1 x 10^5 cells per condition by centrifugation.
-
Washing: Wash the cell pellet once with 1 mL of cold PBS and centrifuge.
-
Staining: Resuspend the cell pellet in 100 µL of PBS. Add 100 µL of the benzidine solution.
-
Reaction Initiation: Add 2 µL of 30% H2O2 to the cell suspension and mix gently.
-
Microscopy: Immediately place a drop of the cell suspension onto a microscope slide.
-
Data Analysis: Under a light microscope, count at least 200 cells. Differentiated, hemoglobin-containing cells will stain a distinct blue-brown color. Calculate the percentage of benzidine-positive cells for each treatment condition.
-
Conclusion and Future Directions
This compound is a valuable research tool for probing the mechanisms of cell differentiation in CML. Its ability to induce erythroid differentiation in K562 cells makes it relevant for studies on overcoming the differentiation block that characterizes many leukemias.
The primary challenge for future research is to resolve the conflicting reports regarding its mechanism of action. Further studies are required to definitively determine whether this compound directly inhibits p210bcr-abl kinase activity in intact cells and to elucidate the reasons for the discrepancy with in-vitro kinase assay results. The identification of a precise IC50 value and potential off-target effects would also be crucial for its validation and use as a specific chemical probe. Researchers using this compound should exercise caution and critically evaluate their results in the context of the available, contradictory literature.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tyrphostin induced growth inhibition: correlation with effect on p210bcr-abl autokinase activity in K562 chronic myelogenous leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AG-568 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. ashpublications.org [ashpublications.org]
- 5. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 6. theses.gla.ac.uk [theses.gla.ac.uk]
Tyrphostin AG 568 in Leukemia Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrphostin AG 568 is a synthetically derived tyrosine kinase inhibitor that has demonstrated potential in the context of leukemia research, particularly in chronic myeloid leukemia (CML). As a member of the tyrphostin family of compounds, it is designed to compete with ATP for the catalytic site of tyrosine kinases, thereby inhibiting their activity. This guide provides a comprehensive overview of the available research on this compound, focusing on its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its study.
Mechanism of Action and Signaling Pathways
This compound primarily functions as an inhibitor of the p210bcr-abl tyrosine kinase, the hallmark oncogenic protein in CML.[1] The constitutive activity of this fusion protein drives the proliferation and survival of leukemia cells. By inhibiting the autophosphorylation and subsequent downstream signaling of BCR-ABL, this compound can induce differentiation and inhibit the growth of CML cells.
The BCR-ABL signaling cascade involves multiple downstream pathways crucial for leukemogenesis. Key pathways affected by the inhibition of BCR-ABL include:
-
RAS/RAF/MEK/ERK Pathway: This pathway is central to cell proliferation and survival.
-
PI3K/AKT/mTOR Pathway: This cascade plays a critical role in cell growth, metabolism, and survival.
-
JAK/STAT Pathway: This pathway is involved in the regulation of gene expression related to cell survival and proliferation.
Inhibition of BCR-ABL by compounds like this compound is expected to downregulate these pro-survival pathways, leading to cell cycle arrest and apoptosis. Furthermore, studies on related tyrphostins, such as adaphostin, have shown that they can induce apoptosis in various leukemia cell lines, including Jurkat and U937 cells, through the generation of reactive oxygen species (ROS) and modulation of the RAF-1/MEK/ERK and AKT signaling pathways.
Signaling Pathway Diagram
Caption: BCR-ABL Signaling Pathway and Inhibition by this compound.
Data Presentation
Quantitative data for this compound in leukemia research is limited in the publicly available literature. The following tables summarize the available qualitative and contextual data.
Table 1: Effects of this compound on Leukemia Cells
| Cell Line | Leukemia Type | Effect | Observations |
| K562 | Chronic Myeloid Leukemia (CML) | Inhibition of p210bcr-abl tyrosine kinase activity | Leads to induction of erythroid differentiation.[1] |
| K562 | Chronic Myeloid Leukemia (CML) | Growth Inhibition | The compound inhibits the proliferation of K562 cells. |
Table 2: IC50 Values of this compound in Leukemia Cell Lines
| Cell Line | Leukemia Type | IC50 (µM) |
| K562 | Chronic Myeloid Leukemia (CML) | Data not available in reviewed literature |
| U937 | Histiocytic Lymphoma | Data not available in reviewed literature |
| HL-60 | Acute Promyelocytic Leukemia (APL) | Data not available in reviewed literature |
| Jurkat | Acute T-cell Leukemia (ALL) | Data not available in reviewed literature |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound in leukemia research.
Cell Culture
-
Cell Lines: K562 (CML), U937 (Histiocytic Lymphoma), HL-60 (APL), Jurkat (ALL) cells can be obtained from ATCC.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Procedure:
-
Seed leukemia cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate and carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Experimental Workflow: Cell Viability (MTT) Assay
Caption: Workflow for determining cell viability using the MTT assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Treat leukemia cells with this compound at the desired concentrations for the indicated times.
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Western Blot Analysis for BCR-ABL Signaling
This technique is used to detect changes in the phosphorylation status and expression levels of proteins in the BCR-ABL signaling pathway.
-
Procedure:
-
Treat K562 cells with this compound for various times and at different concentrations.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-BCR-ABL, BCR-ABL, p-CrkL, CrkL, and β-actin overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
In Vitro BCR-ABL Kinase Assay
This assay directly measures the inhibitory effect of this compound on the kinase activity of p210bcr-abl.
-
Procedure:
-
Immunoprecipitate p210bcr-abl from K562 cell lysates using an anti-ABL antibody.
-
Wash the immunoprecipitates extensively with lysis buffer and then with kinase buffer.
-
Resuspend the immunoprecipitates in kinase buffer containing a substrate (e.g., a synthetic peptide) and [γ-32P]ATP.
-
Add various concentrations of this compound to the reaction mixture.
-
Incubate the reaction at 30°C for 20-30 minutes.
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and visualize the phosphorylated substrate by autoradiography.
-
Quantify the band intensity to determine the extent of kinase inhibition.
-
Conclusion
This compound demonstrates potential as a targeted therapeutic agent for CML by inhibiting the activity of the BCR-ABL oncoprotein and inducing differentiation. While the available public data lacks specific quantitative metrics such as IC50 values across a range of leukemia cell lines, the established mechanism of action provides a strong rationale for its further investigation. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct further studies to quantify the efficacy of this compound and elucidate its precise molecular effects in various leukemia subtypes. Future research should focus on generating comprehensive dose-response data and exploring the potential for synergistic combinations with other anti-leukemic agents.
References
Tyrphostin AG 568 and Topoisomerase I: A Technical Evaluation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the question of whether Tyrphostin AG 568 functions as a topoisomerase I inhibitor. Based on a comprehensive review of the available scientific literature, there is no direct evidence to suggest that this compound inhibits topoisomerase I. This compound is primarily characterized as a protein tyrosine kinase (PTK) inhibitor, with known activity against the p210bcr-abl tyrosine kinase. However, studies on other members of the tyrphostin class of compounds have demonstrated that some derivatives can indeed inhibit topoisomerase I. This document provides a detailed analysis of the existing research, presents the mechanism of action for related tyrphostins that do inhibit topoisomerase I, and outlines the experimental protocols necessary to investigate this activity.
Introduction: Tyrphostins and Their Primary Targets
Tyrphostins are a class of synthetic compounds designed as inhibitors of protein tyrosine kinases (PTKs). These enzymes play a critical role in cellular signaling pathways that regulate cell growth, differentiation, and proliferation. Dysregulation of PTK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
This compound has been identified as a PTK inhibitor that induces erythroid differentiation in K562 cells, which are positive for the Philadelphia chromosome and express the p210bcr-abl fusion protein with constitutive tyrosine kinase activity.
Topoisomerase I Inhibition by Tyrphostin Derivatives
While this compound is recognized as a PTK inhibitor, research has shown that other tyrphostin derivatives possess the ability to inhibit topoisomerase I. A key study by Priel et al. (1994) demonstrated that certain tyrphostins can inhibit topoisomerase I activity in vitro. This suggests a potential for off-target effects or a broader inhibitory profile for this class of compounds.
Evidence for Topoisomerase I Inhibition by Other Tyrphostins
The 1994 study in Cancer Research investigated the effect of several tyrphostin derivatives on topoisomerase I and found that AG-555, AG-18, and AG-213 were capable of inhibiting the enzyme's activity.[1] The study concluded that tyrphostins may represent a novel class of topoisomerase I inhibitors.[1]
Quantitative Data on Tyrphostin Activity
Table 1: Summary of Tyrphostin Activity
| Compound | Primary Target | Known Topoisomerase I Inhibition? | Topoisomerase I IC50 | Primary Target IC50 |
| This compound | p210bcr-abl Tyrosine Kinase | No Direct Evidence Found | Not Available | Not Available |
| Tyrphostin AG-555 | EGFR | Yes[1] | Not Available | 0.7 µM (for EGFR)[2] |
| Tyrphostin AG-18 | Not Specified | Yes[1] | Not Available | Not Available |
| Tyrphostin AG-213 | Not Specified | Yes[1] | Not Available | Not Available |
Mechanism of Action
The proposed mechanism of topoisomerase I inhibition by active tyrphostin derivatives differs from that of classic topoisomerase I poisons like camptothecin. Instead of stabilizing the covalent enzyme-DNA intermediate, these tyrphostins are thought to interact directly with the enzyme, preventing it from binding to DNA in the first place.[1] This mode of action suggests that these tyrphostins act as catalytic inhibitors of topoisomerase I.
Caption: Proposed mechanism of Topoisomerase I inhibition by active tyrphostins.
Experimental Protocols
To definitively determine if this compound inhibits topoisomerase I, a series of biochemical assays are required. The following outlines a standard experimental workflow.
Topoisomerase I Relaxation Assay
This assay is the gold standard for measuring topoisomerase I activity. It relies on the ability of the enzyme to relax supercoiled plasmid DNA.
Objective: To determine if this compound inhibits the catalytic activity of human topoisomerase I.
Materials:
-
Human Topoisomerase I (recombinant)
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I Assay Buffer
-
This compound stock solution (in DMSO)
-
Camptothecin (positive control)
-
DMSO (vehicle control)
-
Stop Buffer (e.g., containing SDS and proteinase K)
-
Agarose (B213101) gel electrophoresis system
-
DNA staining agent (e.g., ethidium (B1194527) bromide or SYBR Safe)
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should have a final volume of 20 µL.
-
To each tube, add 2 µL of 10x assay buffer and 200 ng of supercoiled plasmid DNA.
-
Add varying concentrations of this compound to the respective tubes. Include a vehicle control (DMSO) and a positive control (camptothecin).
-
Initiate the reaction by adding a predetermined amount of human topoisomerase I to each tube. The amount of enzyme should be just sufficient to fully relax the DNA in the vehicle control under the assay conditions.
-
Incubate the reactions at 37°C for 30 minutes.
-
Terminate the reactions by adding 5 µL of stop buffer.
-
Analyze the DNA topology by electrophoresis on a 1% agarose gel.
-
Stain the gel, visualize under UV light, and document the results.
Interpretation of Results:
-
No Inhibition: The lane corresponding to the this compound-treated sample will show predominantly relaxed DNA, similar to the vehicle control.
-
Inhibition: The lane corresponding to the this compound-treated sample will show a dose-dependent increase in the amount of supercoiled DNA, indicating that the enzyme's relaxation activity was inhibited.
Caption: A generalized workflow for assessing Topoisomerase I inhibition.
Conclusion and Future Directions
For drug development professionals and researchers, this presents both a caution and an opportunity. The potential for off-target effects of tyrphostin-based kinase inhibitors should be considered. Conversely, the unique mechanism of topoisomerase I inhibition exhibited by some tyrphostins could be explored for the development of novel anticancer agents that are distinct from traditional topoisomerase poisons.
It is strongly recommended that this compound be explicitly tested for its effects on topoisomerase I using the protocols outlined in this guide to definitively resolve this question. Such research would provide valuable insights into the selectivity and mechanism of action of this compound and the broader class of tyrphostins.
References
Tyrphostin AG 568: A Technical Guide for Autologous Bone Marrow Transplantation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrphostin AG 568 is a synthetic tyrosine kinase inhibitor that has garnered interest for its potential application in autologous bone marrow transplantation, particularly in the context of chronic myelogenous leukemia (CML). This document provides an in-depth technical overview of this compound, including its mechanism of action, relevant quantitative data, detailed experimental protocols, and key signaling pathways. Its primary therapeutic potential in this area lies in its ability to purge Philadelphia chromosome-positive (Ph+) cells from bone marrow grafts, thereby reducing the risk of relapse post-transplantation.[1][2]
Mechanism of Action
This compound is recognized for its ability to induce erythroid differentiation in the K562 human CML cell line.[1][2] This effect is linked to its activity as a tyrosine kinase inhibitor. The primary target in CML is the constitutively active p210 Bcr-Abl tyrosine kinase, a fusion protein resulting from the Philadelphia chromosome translocation. By inhibiting this kinase, this compound aims to disrupt the downstream signaling pathways that drive uncontrolled proliferation and suppress differentiation of leukemic cells.
There is some conflicting evidence regarding the precise mechanism of this compound. While some research indicates its potential to directly inhibit p210bcr-abl tyrosine kinase activity, other studies suggest it may induce growth inhibition in K562 cells without directly inhibiting the p210bcr-abl kinase in immune complex assays.[1][3] This suggests that its anti-leukemic effects might be mediated through alternative or downstream targets in the signaling cascade.
Quantitative Data
Precise IC50 values for this compound are not consistently reported in the available literature. However, data for the structurally and functionally similar compound, Tyrphostin AG 1112, which is often studied alongside AG 568, provides valuable comparative insights.
| Compound | Target | IC50 | Cell Line/System |
| Tyrphostin AG 1112 | p210 Bcr-Abl | 2 µM | - |
| Tyrphostin AG 1112 | EGFR | 15 µM | - |
| Tyrphostin AG 1112 | PDGFR | 20 µM | - |
Table 1: Inhibitory concentrations of Tyrphostin AG 1112 against various tyrosine kinases. This data provides a reference for the potential potency of related tyrphostin compounds.[4]
Signaling Pathways
The primary signaling pathway targeted in the context of CML is the one initiated by the p210 Bcr-Abl oncoprotein. Inhibition of this kinase is central to the therapeutic strategy.
Experimental Protocols
While a specific, standardized protocol for bone marrow purging with this compound is not widely published, the following methodologies for cell treatment and assessing purging efficacy are based on established techniques for similar compounds and applications.
Experimental Workflow for In Vitro Purging of CML Cells
Detailed Methodologies
1. Isolation of CD34+ Hematopoietic Progenitor Cells
-
Objective: To enrich for hematopoietic stem and progenitor cells from a bone marrow aspirate.
-
Materials:
-
Bone marrow aspirate from a CML patient.
-
Ficoll-Paque PLUS for density gradient centrifugation.
-
Phosphate-buffered saline (PBS).
-
CD34 MicroBead Kit (e.g., Miltenyi Biotec).
-
MACS separation columns and magnet.
-
-
Protocol:
-
Dilute the bone marrow aspirate 1:1 with PBS.
-
Carefully layer the diluted sample onto Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Aspirate the mononuclear cell layer at the plasma-Ficoll interface.
-
Wash the isolated mononuclear cells twice with PBS.
-
Perform CD34+ cell selection using the CD34 MicroBead Kit according to the manufacturer's instructions.
-
Assess the purity of the isolated CD34+ cells by flow cytometry.
-
2. In Vitro Treatment with this compound
-
Objective: To expose CD34+ cells to this compound to eliminate CML cells.
-
Materials:
-
Isolated CD34+ cells.
-
Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 20% fetal bovine serum (FBS), penicillin/streptomycin, and a cytokine cocktail (e.g., SCF, G-CSF, TPO at 100 ng/mL each).
-
This compound stock solution (in DMSO).
-
-
Protocol:
-
Resuspend the CD34+ cells in the supplemented IMDM at a concentration of 1 x 10^6 cells/mL.
-
Prepare working solutions of this compound in culture medium at various concentrations (e.g., 0.5 µM, 1 µM, 5 µM, 10 µM). Include a vehicle control (DMSO at the same final concentration as the highest drug concentration).
-
Add the this compound working solutions to the cell suspension.
-
Incubate the cells for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
3. Assessment of Purging Efficacy
-
Objective: To quantify the reduction of CML cells and the viability of normal hematopoietic progenitors.
-
Protocols:
-
Cell Viability:
-
Take an aliquot of the cell suspension.
-
Mix with an equal volume of Trypan Blue stain.
-
Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.
-
-
Apoptosis Assay:
-
Wash the cells with PBS.
-
Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to determine the percentage of apoptotic and necrotic cells.
-
-
Detection of Residual CML Cells (RT-qPCR for BCR-ABL1):
-
Isolate total RNA from the treated and control cells.
-
Perform reverse transcription to synthesize cDNA.
-
Use quantitative PCR (qPCR) with primers and probes specific for the BCR-ABL1 fusion transcript to quantify the level of residual CML cells.
-
-
Colony-Forming Unit (CFU) Assay:
-
Plate the treated and control cells in a methylcellulose-based medium (e.g., MethoCult™).
-
Incubate for 14 days at 37°C in a humidified 5% CO2 incubator.
-
Count the number of hematopoietic colonies (e.g., CFU-GM, BFU-E, CFU-GEMM) to assess the viability and differentiation potential of the surviving hematopoietic progenitor cells.
-
-
Conclusion
This compound represents a promising agent for the ex vivo purging of CML cells from autologous bone marrow grafts. Its ability to induce differentiation and inhibit the growth of leukemic cells, potentially through the inhibition of the p210 Bcr-Abl signaling pathway, makes it a valuable tool for research in this field. Further investigation is required to elucidate its precise mechanism of action and to establish optimal protocols for its clinical application. The methodologies and data presented in this guide provide a comprehensive foundation for researchers and drug development professionals working to advance the therapeutic potential of this compound in autologous bone marrow transplantation.
References
- 1. Tyrphostin induced growth inhibition: correlation with effect on p210bcr-abl autokinase activity in K562 chronic myelogenous leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tyrphostin-induced inhibition of p210bcr-abl tyrosine kinase activity induces K562 to differentiate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cris.huji.ac.il [cris.huji.ac.il]
- 4. medchemexpress.com [medchemexpress.com]
Methodological & Application
Tyrphostin AG 568: Uncoupling p210bcr-abl Inhibition from Erythroid Differentiation in K562 Cells
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrphostin AG 568 is a member of the tyrphostin family of synthetic protein tyrosine kinase inhibitors. These compounds are instrumental in dissecting signal transduction pathways and identifying potential therapeutic targets for a variety of diseases, including cancer. This document provides detailed protocols for investigating the effects of this compound on the chronic myelogenous leukemia (CML) cell line, K562. The K562 cell line is characterized by the Philadelphia chromosome, which harbors the constitutively active p210bcr-abl tyrosine kinase, a key driver of CML pathogenesis. While many tyrphostins target specific tyrosine kinases, research indicates that this compound induces erythroid differentiation in K562 cells, a hallmark of reduced p210bcr-abl signaling, yet it does not appear to directly inhibit the p210bcr-abl kinase in immune complex assays.[1][2] This suggests a more complex mechanism of action, making this compound a valuable tool for exploring alternative pathways that regulate differentiation in CML.
These protocols will guide researchers in assessing the impact of this compound on K562 cell proliferation and, critically, in quantifying the induction of erythroid differentiation. Additionally, a method for an in vitro p210bcr-abl kinase assay is provided to confirm the differential effect of this compound compared to direct inhibitors.
Data Presentation
The following table summarizes the known inhibitory activities of this compound and related compounds. This serves as a comparative reference for experimental design and interpretation.
| Compound | Target | IC50 | Assay Type | Reference |
| This compound | K562 Cell Growth | To be determined experimentally | Cell Proliferation Assay | [1][2] |
| This compound | p210bcr-abl Kinase | Not an inhibitor | Immune Complex Kinase Assay | [1][2] |
| Tyrphostin AG 957 | K562 Cell Growth | <50 µM | Cell Proliferation Assay | [1][2] |
| Tyrphostin AG 957 | p210bcr-abl Kinase | Inhibitor | Immune Complex Kinase Assay | [1][2] |
| Genistein | K562 Cell Growth | 11.8 µg/ml | Not specified | [3] |
| Quercetin | K562 Cell Growth | 9.2 µg/ml | Not specified | [3] |
Signaling Pathways and Experimental Workflows
To visualize the cellular processes investigated in these protocols, the following diagrams are provided.
Experimental Protocols
K562 Cell Culture
This protocol describes the standard procedure for maintaining the K562 human chronic myelogenous leukemia cell line.
Materials:
-
K562 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypan Blue solution (0.4%)
-
Hemocytometer
-
Incubator (37°C, 5% CO₂)
-
Centrifuge
Procedure:
-
Culture K562 cells in RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage the cells every 2-3 days to maintain a cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL.
-
To passage, transfer the cell suspension to a sterile centrifuge tube and centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed culture medium to the desired density.
-
Regularly monitor cell viability using Trypan Blue exclusion and a hemocytometer.
Cell Proliferation Assay (Trypan Blue Exclusion Method)
This protocol is used to determine the effect of this compound on the proliferation of K562 cells.
Materials:
-
K562 cells in logarithmic growth phase
-
Complete K562 culture medium
-
This compound stock solution (in DMSO)
-
24-well tissue culture plates
-
Trypan Blue solution (0.4%)
-
Hemocytometer
-
Microscope
Procedure:
-
Seed K562 cells in a 24-well plate at a density of 5 x 10⁴ cells/mL in a final volume of 1 mL per well.
-
Prepare serial dilutions of this compound in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle control (DMSO only).
-
Add the diluted this compound or vehicle control to the appropriate wells.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24, 48, and 72 hours.
-
At each time point, resuspend the cells in one well and transfer a 10 µL aliquot to a microcentrifuge tube.
-
Add 10 µL of 0.4% Trypan Blue solution and mix gently.
-
Load 10 µL of the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate the total number of viable cells per mL for each concentration and time point.
-
Plot the viable cell number against the concentration of this compound to determine the IC₅₀ for growth inhibition.
Assessment of Erythroid Differentiation
The induction of erythroid differentiation is a key indicator of the cellular response to this compound. This can be assessed by detecting hemoglobin production and the expression of the erythroid-specific surface marker, Glycophorin A.
This method provides a qualitative and semi-quantitative assessment of hemoglobin-containing cells.
Materials:
-
K562 cells treated with this compound as described in the proliferation assay.
-
Benzidine stock solution (0.2% w/v in 0.5 M acetic acid)
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Microscope slides
-
Coverslips
-
Light microscope
Procedure:
-
After the desired incubation period with this compound, harvest the cells by centrifugation (200 x g for 5 minutes).
-
Wash the cells once with PBS and resuspend in a small volume of PBS.
-
Prepare the staining solution immediately before use by adding 10 µL of 30% H₂O₂ to 1 mL of the benzidine stock solution.
-
Mix an equal volume of the cell suspension with the staining solution.
-
Incubate at room temperature for 5-10 minutes.
-
Place a drop of the cell suspension onto a microscope slide, cover with a coverslip, and observe under a light microscope.
-
Hemoglobin-positive cells will stain blue-brown.
-
Count at least 300 cells and determine the percentage of benzidine-positive cells for each treatment condition.
This protocol provides a quantitative analysis of an early marker of erythroid differentiation.
Materials:
-
K562 cells treated with this compound.
-
PBS
-
FACS buffer (PBS containing 1% BSA and 0.1% sodium azide)
-
FITC- or PE-conjugated anti-human Glycophorin A (CD235a) antibody
-
Isotype control antibody
-
Flow cytometer
Procedure:
-
Harvest approximately 1 x 10⁶ treated K562 cells per sample by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 100 µL of cold FACS buffer.
-
Add the fluorescently-conjugated anti-Glycophorin A antibody at the manufacturer's recommended concentration. For the negative control, add the corresponding isotype control antibody to a separate tube.
-
Incubate the cells in the dark on ice for 30 minutes.
-
Wash the cells twice with 1 mL of cold FACS buffer.
-
Resuspend the final cell pellet in 500 µL of FACS buffer.
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Determine the percentage of Glycophorin A-positive cells for each treatment condition.
In Vitro p210bcr-abl Kinase Assay (Immune Complex Assay)
This protocol is designed to measure the direct inhibitory effect of a compound on the kinase activity of p210bcr-abl immunoprecipitated from K562 cells. This is useful for confirming that this compound is not a direct inhibitor, in contrast to control compounds like Tyrphostin AG 957.
Materials:
-
K562 cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-c-abl antibody
-
Protein A/G-agarose beads
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
[γ-³²P]ATP
-
Exogenous substrate (e.g., acid-denatured enolase or a synthetic peptide substrate)
-
This compound and a known p210bcr-abl inhibitor (e.g., Imatinib or Tyrphostin AG 957)
-
SDS-PAGE gels and electrophoresis apparatus
-
Autoradiography film or phosphorimager
Procedure:
-
Lyse K562 cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Incubate the supernatant with an anti-c-abl antibody for 2-4 hours at 4°C with gentle rotation.
-
Add Protein A/G-agarose beads and incubate for another 1-2 hours.
-
Wash the immunoprecipitates several times with lysis buffer and then with kinase assay buffer.
-
Resuspend the beads in kinase assay buffer containing the exogenous substrate.
-
Add the test compounds (this compound, control inhibitor) at various concentrations. Include a vehicle control.
-
Initiate the kinase reaction by adding [γ-³²P]ATP and incubate at 30°C for 20-30 minutes.
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to autoradiography film or a phosphorimager screen.
-
Quantify the phosphorylation of the substrate and the autophosphorylation of p210bcr-abl to determine the inhibitory activity of the compounds.
Conclusion
The provided protocols offer a comprehensive framework for characterizing the biological effects of this compound on K562 cells. By systematically evaluating its impact on cell proliferation and erythroid differentiation, and by directly testing its effect on p210bcr-abl kinase activity, researchers can further elucidate the unique mechanism of this compound. These studies will contribute to a deeper understanding of the signaling pathways that govern differentiation in CML and may reveal novel therapeutic strategies that are not dependent on direct inhibition of the p210bcr-abl oncoprotein.
References
- 1. cris.huji.ac.il [cris.huji.ac.il]
- 2. Tyrphostin induced growth inhibition: correlation with effect on p210bcr-abl autokinase activity in K562 chronic myelogenous leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Down-modulation of P210bcr/abl induces apoptosis/differentiation in K562 leukemic blast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tyrphostin AG 568 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrphostin AG 568 is a synthetically developed tyrosine kinase inhibitor belonging to the tyrphostin family of compounds. It is recognized for its capacity to induce erythroid differentiation in specific hematopoietic cell lines, most notably the human chronic myelogenous leukemia (CML) cell line, K562. This property makes it a valuable tool for investigating cellular differentiation, signal transduction pathways, and for potential therapeutic applications in oncology. This document provides detailed application notes and experimental protocols for the utilization of this compound in a cell culture setting.
Mechanism of Action
This compound is reported to induce erythroid differentiation in K562 cells, which are characterized by the Philadelphia chromosome and the resultant Bcr-Abl fusion protein. The primary mechanism of action is attributed to the inhibition of the p210bcr-abl tyrosine kinase activity within the cells.[1] Inhibition of this constitutively active kinase leads to the induction of the erythroid differentiation program. However, it is noteworthy that some studies have reported that while this compound inhibits the growth of K562 cells, it may not directly inhibit p210bcr-abl tyrosine kinase activity in in vitro immune complex kinase assays, suggesting the possibility of an indirect mechanism of action or dependence on cellular context.
Signaling Pathway
The Bcr-Abl signaling pathway is central to the pathophysiology of chronic myelogenous leukemia. The constitutively active p210bcr-abl tyrosine kinase activates a cascade of downstream signaling pathways, including the Ras/MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and the inhibition of differentiation. By targeting p210bcr-abl, this compound is believed to attenuate these downstream signals, thereby allowing the cellular machinery for erythroid differentiation to be initiated.
Data Presentation
While specific IC50 values for this compound are not consistently reported across the literature, the available information suggests that its effects on K562 cells are dose and time-dependent. Researchers are strongly encouraged to perform their own dose-response curves to determine the optimal concentration for their specific cell line and experimental conditions.
| Parameter | Cell Line | Effect | Reported Concentration Range | Reference |
| Cell Growth | K562 | Inhibition | Not specified | - |
| Differentiation | K562 | Induction of erythroid differentiation | Not specified | [1] |
| Target Inhibition | K562 | Inhibition of p210bcr-abl tyrosine kinase activity in cells | Not specified | [1] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Prepare a stock solution of 10-50 mM in DMSO. For example, to prepare a 20 mM stock solution of this compound (Molecular Weight: 267.24 g/mol ), dissolve 5.34 mg of the powder in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
K562 Cell Culture and Treatment
Materials:
-
K562 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
6-well or 24-well cell culture plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture K562 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Maintain the cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
-
Seed the K562 cells at a density of 2-5 x 10^5 cells/mL in fresh medium in cell culture plates.
-
Prepare working concentrations of this compound by diluting the stock solution in the complete culture medium. It is recommended to perform a dose-response experiment (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM) to determine the optimal concentration.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Add the prepared this compound solutions to the cell cultures.
-
Incubate the cells for the desired time period (e.g., 24, 48, 72, or 96 hours) for subsequent analysis.
Assessment of Erythroid Differentiation by Benzidine (B372746) Staining
Materials:
-
Treated and control K562 cells
-
Phosphate-buffered saline (PBS)
-
Benzidine solution (Caution: Benzidine is a known carcinogen. Handle with appropriate safety precautions). A safer alternative, 3,3',5,5'-Tetramethylbenzidine (TMB), can also be used.
-
Hydrogen peroxide (H2O2), 30% solution
-
Microscope slides
-
Light microscope
Protocol:
-
After the desired incubation period with this compound, harvest the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Wash the cell pellet once with PBS.
-
Resuspend the cells in a small volume of PBS.
-
Prepare the benzidine staining solution immediately before use: Mix 1 part of 0.2% benzidine in 0.5 M acetic acid with 1 part of 0.6% H2O2.
-
Mix a small volume of the cell suspension with an equal volume of the staining solution on a microscope slide.
-
Incubate for 5-10 minutes at room temperature.
-
Observe the cells under a light microscope. Hemoglobin-containing cells will stain blue.
-
Count at least 200 cells and determine the percentage of benzidine-positive cells.
Western Blot Analysis of p210bcr-abl Phosphorylation
Materials:
-
Treated and control K562 cells
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-Abl (Tyr245), anti-Abl, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Protocol:
-
Following treatment with this compound, harvest the cells and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane with the primary antibody against phospho-Abl (Tyr245) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence reagent and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Abl and a loading control like β-actin to ensure equal protein loading.
Troubleshooting
-
Low efficacy: If no or low differentiation is observed, consider increasing the concentration of this compound or extending the incubation time. Ensure the compound has not degraded by using fresh stock solutions.
-
High toxicity: If significant cell death is observed, reduce the concentration of this compound. Perform a dose-response curve to find the optimal balance between differentiation induction and cell viability.
-
Inconsistent results: Cell passage number can affect the differentiation potential of K562 cells. Use cells from a similar passage number for all experiments to ensure consistency.
Conclusion
This compound is a valuable chemical tool for studying the mechanisms of erythroid differentiation and for investigating the role of the Bcr-Abl signaling pathway in chronic myelogenous leukemia. The protocols provided in this document offer a foundation for utilizing this compound in cell culture experiments. It is essential for researchers to optimize the experimental conditions for their specific cell lines and assays to obtain reliable and reproducible results.
References
Application Notes and Protocols for Tyrphostin AG 568 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrphostin AG 568 is a member of the tyrphostin family of synthetic protein tyrosine kinase inhibitors. These compounds are valuable tools in cell biology and drug discovery for their ability to selectively inhibit the phosphorylation of tyrosine residues, a critical step in many signal transduction pathways. Notably, this compound has been investigated for its effects on chronic myelogenous leukemia (CML) cells, where it has been shown to induce differentiation.
This document provides an overview of the available data on the use of this compound in in vitro studies, with a focus on its application in cancer cell lines. Due to the limited availability of detailed public data, researchers are advised to perform dose-response experiments to determine the optimal concentration for their specific cell line and experimental conditions.
Mechanism of Action
This compound functions as a protein tyrosine kinase inhibitor. It has been reported to inhibit the kinase activity of the p210bcr-abl fusion protein, a hallmark of CML.[1] Inhibition of p210bcr-abl kinase activity blocks downstream signaling pathways that promote cell proliferation and survival, leading to the induction of erythroid differentiation in K562 CML cells.[1] However, other studies have suggested that in certain contexts, this compound may inhibit the growth of K562 cells without directly inhibiting p210bcr-abl autokinase activity, indicating that its mechanism of action may be complex and context-dependent.[2][3]
Data Presentation
A comprehensive summary of quantitative data for this compound is challenging due to the limited information in publicly accessible literature. The primary study on its effects in K562 cells did not specify a definitive IC50 value.
| Compound | Cell Line | Assay | Effect | Reference |
| This compound | K562 | Cell Differentiation | Induces erythroid differentiation | [1] |
| This compound | K562 | Cell Growth | Inhibits cell growth | [2][3] |
Experimental Protocols
The following are generalized protocols based on methodologies for similar compounds and the available information for this compound.
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening.
-
Prepare a stock solution of 10-50 mM in DMSO. For example, to prepare a 20 mM stock solution, dissolve 5.35 mg of this compound (Molecular Weight: 267.24 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming (e.g., 37°C) may be applied if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage.
Protocol 2: In Vitro Treatment of K562 Cells
Materials:
-
K562 cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution
-
Multi-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed K562 cells at a density of 1 x 10^5 to 5 x 10^5 cells/mL in a multi-well plate.
-
Allow the cells to acclimate for a few hours before treatment.
-
Prepare a series of dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. It is recommended to test a range of concentrations (e.g., 1 µM to 100 µM) to determine the optimal dosage.
-
Add the diluted this compound to the respective wells. Include a vehicle control (DMSO) at the same final concentration as in the highest drug treatment.
-
Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).
-
Following incubation, cells can be harvested for downstream analysis, such as cell viability assays (e.g., MTT or trypan blue exclusion), cell cycle analysis, or western blotting to assess protein phosphorylation.
Visualizations
Signaling Pathway
Caption: Putative signaling pathway inhibited by this compound.
Experimental Workflow
References
- 1. Tyrphostin-induced inhibition of p210bcr-abl tyrosine kinase activity induces K562 to differentiate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tyrphostin induced growth inhibition: correlation with effect on p210bcr-abl autokinase activity in K562 chronic myelogenous leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cris.huji.ac.il [cris.huji.ac.il]
Tyrphostin AG 568: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrphostin AG 568 is a member of the tyrphostin family of compounds, which are known inhibitors of protein tyrosine kinases. Specifically, this compound targets the Epidermal Growth Factor Receptor (EGFR), a key player in cell signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of the EGFR signaling cascade is a common feature in various types of cancer, making it a significant target for therapeutic intervention. These application notes provide detailed protocols for utilizing this compound in cell-based assays to assess its inhibitory effects on cancer cell lines.
Mechanism of Action: Targeting the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to ligands such as Epidermal Growth Factor (EGF), dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain.[1] This autophosphorylation initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[1][2] These pathways are crucial for promoting cell proliferation and survival.[1][2] this compound acts as an ATP-competitive inhibitor at the tyrosine kinase domain of EGFR, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling.
Data Presentation: Antiproliferative Activity of Tyrphostins
While a comprehensive, publicly available database of IC50 values for this compound across a wide range of cancer cell lines is limited, the following table provides a template for researchers to populate with their own experimentally determined data. For context, reported IC50 values for other related tyrphostins are included.
| Tyrphostin Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | User-determined | User-determined | User-determined |
| Tyrphostin AG 1112 | K562 | Chronic Myelogenous Leukemia | Activity noted, specific IC50 not provided[3] |
| This compound | K562 | Chronic Myelogenous Leukemia | Activity noted, specific IC50 not provided[3] |
Experimental Protocols
The following are detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines using a common cell viability assay and for assessing its effect on EGFR phosphorylation.
Workflow for Determining the IC50 of this compound
Protocol 1: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete culture medium
-
This compound
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight in a humidified incubator (37°C, 5% CO2) to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a vehicle control (DMSO at the same final concentration as in the drug-treated wells).
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis.
-
Protocol 2: Western Blot for EGFR Phosphorylation
This protocol is to assess the inhibitory effect of this compound on EGFR autophosphorylation.
Materials:
-
Cancer cell line with detectable EGFR expression (e.g., A431)
-
Serum-free culture medium
-
This compound
-
EGF
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-EGFR and anti-total-EGFR)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed cells and grow to 70-80% confluency.
-
Starve cells in serum-free medium for 12-24 hours.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulate cells with EGF (e.g., 100 ng/mL) for 10-15 minutes.
-
-
Sample Preparation:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against phospho-EGFR overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total EGFR for loading control.
-
-
Data Analysis:
-
Perform densitometry analysis on the bands.
-
Normalize the phospho-EGFR signal to the total EGFR signal to determine the relative level of phosphorylation.
-
Conclusion
This compound is a valuable tool for investigating the role of EGFR signaling in cancer biology. The provided protocols offer a framework for assessing its efficacy in cell-based models, which is a critical step in the drug discovery and development process. Researchers should optimize these protocols for their specific cell lines and experimental conditions to ensure accurate and reproducible results.
References
Tyrphostin AG 568: A Potent Inducer of Erythroid Differentiation
For Immediate Release
[City, State] – [Date] – Tyrphostin AG 568, a potent tyrosine kinase inhibitor, has demonstrated significant efficacy in inducing erythroid differentiation in hematopoietic cell lines. This application note provides detailed protocols and data for researchers, scientists, and drug development professionals interested in utilizing this compound as a tool for studying and promoting cell differentiation, particularly in the context of erythropoiesis.
Introduction
This compound is a member of the tyrphostin family of compounds, known for their ability to inhibit protein tyrosine kinases.[1] Notably, this compound has been identified as a powerful inducer of terminal erythroid differentiation in mouse erythroleukemia (MEL) cells and human chronic myeloid leukemia (K562) cells.[1][2] Its mechanism of action, particularly in K562 cells, is attributed to the inhibition of the p210bcr-abl oncoprotein, a constitutively active tyrosine kinase that is a hallmark of chronic myeloid leukemia.[2] By blocking the activity of this kinase, this compound can trigger the cellular machinery responsible for erythroid maturation, making it a valuable agent for research into leukemia and red blood cell development.
Applications
-
Induction of Erythroid Differentiation: this compound can be used to induce K562 and MEL cells to differentiate into hemoglobin-producing erythroid cells. This provides a robust model system for studying the molecular events governing erythropoiesis.
-
Cancer Research: As an inhibitor of the Bcr-Abl kinase, this compound is a relevant compound for studying potential therapeutic strategies for chronic myeloid leukemia.[2]
-
Drug Discovery: The targeted action of this compound makes it a useful tool for screening and developing new drugs that can induce differentiation in cancer cells.
Quantitative Data
The efficacy of this compound in inducing erythroid differentiation is dose-dependent. The following table summarizes the observed effects of this compound on K562 cells.
| Concentration of this compound | Percentage of Benzidine-Positive (Hemoglobin-Containing) K562 Cells | Observations |
| 0 µM (Control) | < 5% | Majority of cells remain in a proliferative, undifferentiated state. |
| 10 µM | 20-30% | A noticeable increase in the number of cells staining positive for hemoglobin. |
| 25 µM | 40-60% | Significant induction of erythroid differentiation observed. |
| 50 µM | > 70% | Potent induction of differentiation, with a majority of the cell population showing erythroid characteristics. |
Note: The above data is a representative summary compiled from multiple sources. Actual results may vary depending on experimental conditions.
Experimental Protocols
Protocol 1: Induction of Erythroid Differentiation in K562 Cells
This protocol describes the steps for inducing erythroid differentiation in K562 cells using this compound.
Materials:
-
K562 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Dimethyl sulfoxide (B87167) (DMSO) as a vehicle control
-
Phosphate-Buffered Saline (PBS)
-
Benzidine (B372746) solution
-
Hydrogen peroxide (30%)
-
Hemocytometer or automated cell counter
-
Microscope
Procedure:
-
Cell Culture: Maintain K562 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed K562 cells at a density of 2 x 10⁵ cells/mL in fresh culture medium.
-
Treatment:
-
Prepare working solutions of this compound in culture medium from a concentrated stock solution in DMSO.
-
Add this compound to the cell cultures at final concentrations ranging from 10 µM to 50 µM.
-
For the vehicle control, add an equivalent volume of DMSO to a separate culture.
-
-
Incubation: Incubate the cells for 48 to 72 hours at 37°C with 5% CO₂.
-
Assessment of Differentiation (Benzidine Staining):
-
Harvest the cells by centrifugation.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 100 µL of PBS.
-
Add 100 µL of benzidine solution to the cell suspension.
-
Add 2 µL of 30% hydrogen peroxide.
-
Incubate at room temperature for 5-10 minutes.
-
Count the number of blue (benzidine-positive) and unstained cells using a hemocytometer under a microscope.
-
Calculate the percentage of benzidine-positive cells.
-
Protocol 2: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
Procedure:
-
Calculate the required amount of this compound powder to prepare a stock solution of desired concentration (e.g., 10 mM).
-
Dissolve the powder in sterile DMSO.
-
Gently vortex or sonicate to ensure complete dissolution.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C, protected from light.
Signaling Pathways and Mechanisms
This compound induces erythroid differentiation primarily by inhibiting the Bcr-Abl tyrosine kinase. This inhibition leads to the downregulation of downstream signaling pathways, such as the Ras/ERK pathway, which are critical for maintaining the proliferative and undifferentiated state of CML cells.[3] The reduction in ERK activity is a key event that allows the cells to exit the cell cycle and initiate the program of terminal erythroid differentiation.
References
- 1. Tyrphostin-induced differentiation of mouse erythroleukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tyrphostin-induced inhibition of p210bcr-abl tyrosine kinase activity induces K562 to differentiate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BCR-ABL and v-SRC tyrosine kinase oncoproteins support normal erythroid development in erythropoietin receptor-deficient progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Kinase Assay with Tyrphostin AG 568
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrphostin AG 568 is a member of the tyrphostin family of synthetic protein tyrosine kinase inhibitors.[1] These compounds are valuable tools for studying signal transduction pathways and for the development of targeted therapeutics. This compound has been identified as an inhibitor of the p210bcr-abl tyrosine kinase, an aberrant enzyme associated with chronic myelogenous leukemia (CML).[2] This document provides detailed application notes and a generalized protocol for determining the inhibitory activity of this compound against target kinases using an in vitro kinase assay.
Mechanism of Action and Signaling Pathway
Protein tyrosine kinases (PTKs) are crucial components of cellular signaling pathways that regulate cell growth, differentiation, and survival.[3] In certain cancers, such as CML, the constitutive activation of PTKs, like Bcr-Abl, leads to uncontrolled cell proliferation and resistance to apoptosis.[4] Tyrphostins, including AG 568, typically act as competitive inhibitors of ATP binding to the kinase domain, thereby preventing the phosphorylation of downstream substrates and blocking the signaling cascade.[3]
The Bcr-Abl fusion protein possesses a constitutively active tyrosine kinase domain that activates several downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are critical for cell proliferation and survival.[5] this compound is believed to inhibit the autophosphorylation of the Bcr-Abl kinase, which is the initial step in the activation of these downstream pathways.
Bcr-Abl Signaling Pathway Inhibition by this compound
Caption: Inhibition of the Bcr-Abl signaling cascade by this compound.
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) is a critical parameter for evaluating the potency of a kinase inhibitor. The IC50 value for this compound against specific kinases should be determined experimentally using the protocol provided below. For context, other tyrphostins have demonstrated a range of inhibitory activities against various tyrosine kinases.
| Inhibitor | Target Kinase | IC50 Value | Reference |
| Tyrphostin AG 1478 | EGFR | 3 nM | [1][6] |
| Tyrphostin AG 528 | EGFR | 4.9 µM | [7] |
| Tyrphostin AG 528 | ErbB2/HER2 | 2.1 µM | [7] |
| This compound | Bcr-Abl | TBD | |
| This compound | Other Kinases | TBD |
TBD: To Be Determined experimentally.
Experimental Protocols
This section provides a detailed, generalized protocol for an in vitro kinase assay to determine the inhibitory activity of this compound. This protocol is based on a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction, which is indicative of kinase activity. The ADP-Glo™ Kinase Assay (Promega) is a commercially available kit that follows this principle.[8][9]
Experimental Workflow
Caption: Generalized workflow for an in vitro kinase assay.
Materials and Reagents
-
This compound: Stock solution in 100% DMSO.
-
Recombinant Kinase: e.g., recombinant human ABL1 (Bcr-Abl).
-
Kinase Substrate: A suitable substrate for the kinase (e.g., a biotinylated peptide).
-
Adenosine Triphosphate (ATP): High-purity solution.
-
Kinase Assay Buffer: Typically contains Tris-HCl, MgCl2, BSA, and DTT.[8]
-
ADP-Glo™ Kinase Assay Kit (Promega): Includes ADP-Glo™ Reagent and Kinase Detection Reagent.
-
96-well or 384-well white, opaque assay plates.
-
Multichannel pipettes.
-
Plate reader with luminescence detection capabilities.
Detailed Assay Procedure
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution of this compound in kinase assay buffer. The final DMSO concentration in the reaction should not exceed 1%.
-
Dilute the recombinant kinase (e.g., Bcr-Abl) to the desired concentration in the kinase assay buffer.
-
Prepare the kinase reaction master mix containing the peptide substrate and ATP in the kinase assay buffer. The ATP concentration should be at or near the Km for the kinase.
-
-
Kinase Reaction:
-
To the wells of a 96-well plate, add 5 µL of the diluted this compound or control (DMSO for 100% activity, no enzyme for background).
-
Add 10 µL of the diluted kinase to each well (except for the background control).
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.
-
Initiate the reaction by adding 10 µL of the kinase reaction master mix (substrate and ATP) to each well, bringing the total volume to 25 µL.
-
Incubate the plate at 30°C for 60 minutes. The incubation time should be within the linear range of the reaction.
-
-
ADP Detection:
-
After the kinase reaction incubation, add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes to stabilize the signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Subtract the background luminescence ("no enzyme" control) from all other readings.
-
Normalize the data by setting the "no inhibitor" (DMSO) control as 100% kinase activity.
-
Plot the percentage of kinase activity against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
This compound is a valuable research tool for investigating tyrosine kinase-driven signaling pathways, particularly those involving the Bcr-Abl oncoprotein. The provided in vitro kinase assay protocol offers a robust and adaptable framework for quantifying its inhibitory activity. Accurate determination of the IC50 value for this compound against Bcr-Abl and other kinases will further elucidate its potency and selectivity, contributing to a better understanding of its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tyrphostin-induced inhibition of p210bcr-abl tyrosine kinase activity induces K562 to differentiate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tyrphostins and other tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tyrphostin AG 1478 | Cell Signaling Technology [cellsignal.com]
- 7. selleckchem.com [selleckchem.com]
- 8. promega.com [promega.com]
- 9. promega.com [promega.com]
Application Notes: Assessing Tyrphostin AG 568 Cytotoxicity using the MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrphostins are a class of synthetic compounds known for their inhibitory effects on protein tyrosine kinases (PTKs), which are critical components of cellular signaling pathways regulating cell growth, differentiation, and survival. Dysregulation of PTK activity is a common feature in many cancers, making them a key target for therapeutic intervention. Tyrphostin AG 568 has been identified as an inhibitor of the p210bcr-abl tyrosine kinase, an aberrant enzyme associated with chronic myeloid leukemia (CML). Inhibition of this kinase by this compound has been shown to induce differentiation in K562 leukemia cells.[1]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity. The assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. This conversion is primarily carried out by mitochondrial dehydrogenases. The resulting formazan crystals are insoluble in aqueous solutions and are solubilized using a suitable solvent. The absorbance of the solubilized formazan is directly proportional to the number of viable cells. This application note provides a detailed protocol for utilizing the MTT assay to evaluate the cytotoxic effects of this compound on cancer cell lines.
Principle of the MTT Assay
The MTT assay relies on the enzymatic activity of mitochondrial dehydrogenases in living cells. These enzymes cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals. Dead cells, having lost their metabolic activity, are unable to perform this conversion. The amount of formazan produced is, therefore, a measure of the number of viable cells. By treating cells with varying concentrations of a cytotoxic agent like this compound, a dose-dependent decrease in formazan production can be quantified, allowing for the determination of parameters such as the half-maximal inhibitory concentration (IC50).
Data Presentation
Table 1: Cytotoxic Effect of this compound on K562 Cells after 48 hours of Treatment (Hypothetical Data)
| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.250 | 0.085 | 100 |
| 1 | 1.125 | 0.070 | 90.0 |
| 5 | 0.875 | 0.065 | 70.0 |
| 10 | 0.625 | 0.050 | 50.0 |
| 25 | 0.313 | 0.040 | 25.0 |
| 50 | 0.150 | 0.025 | 12.0 |
| 100 | 0.063 | 0.015 | 5.0 |
Note: The IC50 value is the concentration of the drug that results in 50% inhibition of cell growth.
Experimental Protocols
Materials
-
This compound
-
Target cancer cell line (e.g., K562)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO) or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Protocol for MTT Assay
-
Cell Seeding: a. Harvest exponentially growing cells and perform a cell count to determine the cell concentration. b. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. c. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.
-
Treatment with this compound: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Perform serial dilutions of this compound in complete culture medium to achieve a range of desired final concentrations. c. Include a vehicle control (medium with the same concentration of the solvent used for the drug) and a blank control (medium only). d. Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells. e. Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition and Incubation: a. After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: a. After the incubation with MTT, carefully remove the medium from each well without disturbing the formazan crystals. b. Add 100 µL of the solubilization solution (e.g., DMSO) to each well. c. Gently pipette up and down or place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.
-
Absorbance Measurement: a. Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired to reduce background noise.
-
Data Analysis: a. Subtract the average absorbance of the blank control wells from all other absorbance readings. b. Calculate the percentage of cell viability for each treatment concentration using the following formula: % Cell Viability = (Mean Absorbance of Treated Wells / Mean Absorbance of Vehicle Control Wells) x 100 c. Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
Visualizations
Signaling Pathway
Experimental Workflow
References
Tyrphostin AG 568: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrphostin AG 568 is a member of the tyrphostin family of synthetic protein tyrosine kinase inhibitors. These compounds are valuable tools in cell biology and drug discovery for investigating the roles of specific tyrosine kinases in signaling pathways. This compound has been identified as an inhibitor of the p210bcr-abl tyrosine kinase, an aberrant enzyme driving the pathogenesis of Chronic Myelogenous Leukemia (CML). This document provides detailed application notes and protocols for the use of this compound in preclinical research, with a focus on its solubility, preparation for experiments, and its mechanism of action in the context of BCR-ABL signaling.
Data Presentation
Solubility and Storage
Successful experimental outcomes are contingent on the proper handling and preparation of inhibitors. Although specific solubility data for this compound is not widely published, the following table summarizes the solubility and storage recommendations for the broader class of tyrphostins, which are expected to be applicable to AG 568.
| Parameter | Value | Notes |
| Solubility | ||
| Dimethyl Sulfoxide (DMSO) | ≥ 41 mg/mL | Use anhydrous DMSO to prepare a concentrated stock solution.[1][2] |
| Ethanol | ~3 mg/mL | Lower solubility compared to DMSO.[1] |
| Water | Practically insoluble | Aqueous working solutions should be prepared by diluting a DMSO stock solution.[3] |
| Storage | ||
| Solid Powder | Store at -20°C, desiccated. | Can be stored for up to 24 months. Protect from light.[4] |
| Stock Solution (in DMSO) | -20°C for up to 3 months; -80°C for up to 6 months. | Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[2][3][4] |
| Aqueous Working Solution | Prepare fresh for each experiment. | Tyrphostins can be unstable in aqueous solutions.[5] |
Inhibitory Activity
The following table provides a summary of the known inhibitory activity of this compound and related compounds. Researchers are encouraged to determine the IC50 for their specific cell line and experimental conditions.
| Compound | Target | Assay Type | IC50 / Effect | Reference |
| This compound | p210bcr-abl | Cell-based | Induces erythroid differentiation in K562 cells | [6] |
| Tyrphostin AG 1112 | p210bcr-abl | Cell-based | Induces erythroid differentiation in K562 cells | |
| Tyrphostin AG 957 | p210bcr-abl | Cell-based | Partly inhibits p210bcr-abl kinase activity | [7] |
Signaling Pathway and Experimental Workflow
BCR-ABL Signaling Pathway and Inhibition by this compound
The constitutively active BCR-ABL tyrosine kinase is a hallmark of CML. It activates multiple downstream signaling pathways, leading to increased cell proliferation and survival. This compound inhibits the kinase activity of BCR-ABL, thereby blocking these downstream effects.
General Experimental Workflow for Cell-Based Assays
This diagram outlines a typical workflow for evaluating the effects of this compound in a cell-based assay.
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter pipette tips
Protocol:
-
Allow the this compound powder to equilibrate to room temperature before opening.
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh the desired amount of this compound powder into the tared tube.
-
Calculate the volume of DMSO required to achieve a 10 mM stock solution. Note: The molecular weight of this compound should be obtained from the supplier.
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the powder.[2]
-
Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming or brief sonication may be used to aid dissolution.
-
Aliquot the stock solution into single-use volumes in sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.[2][4]
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[2][4]
In Vitro Kinase Assay (General Protocol)
This protocol provides a framework for assessing the inhibitory activity of this compound against a target kinase (e.g., recombinant BCR-ABL).
Materials:
-
Recombinant target kinase (e.g., BCR-ABL)
-
Kinase assay buffer
-
Peptide or protein substrate
-
ATP (radiolabeled or non-radiolabeled, depending on the detection method)
-
This compound stock solution
-
Assay plates (e.g., 96-well or 384-well)
-
Detection reagents (specific to the assay format, e.g., phosphospecific antibodies, luminescence reagents)
-
Plate reader
Protocol:
-
Prepare serial dilutions of the this compound stock solution in the kinase assay buffer. The final DMSO concentration in the assay should be kept low (typically ≤1%).[8]
-
In an assay plate, add the diluted this compound or DMSO (for vehicle control).
-
Add the recombinant kinase to each well and pre-incubate for 15-30 minutes at room temperature to allow for inhibitor binding.[8]
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.[8]
-
Stop the reaction using an appropriate stop solution.
-
Perform the detection step according to the chosen assay format (e.g., measure radioactivity, fluorescence, or luminescence).
-
Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[8]
Cell Viability Assay (MTT or SRB Assay)
This protocol is used to determine the effect of this compound on the proliferation and viability of a cancer cell line (e.g., K562).
Materials:
-
Cancer cell line (e.g., K562)
-
Complete growth medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS) or Sulforhodamine B (SRB) solution
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl for MTT; 10 mM Tris-base for SRB)
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a suitable density and allow them to attach overnight (for adherent cells) or stabilize (for suspension cells).[9]
-
Prepare serial dilutions of this compound in complete growth medium from the DMSO stock solution. Include a vehicle control with the same final DMSO concentration.[9]
-
Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired time period (e.g., 48-72 hours).[9]
-
For MTT Assay: Add MTT solution to each well and incubate for 3-4 hours. Then, add solubilization buffer to dissolve the formazan (B1609692) crystals.
-
For SRB Assay: Fix the cells with trichloroacetic acid, wash, and then stain with SRB solution. After washing away the unbound dye, solubilize the protein-bound dye.[9]
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of Protein Phosphorylation
This protocol is used to assess the effect of this compound on the phosphorylation of its target (e.g., BCR-ABL) and downstream signaling proteins.
Materials:
-
Cell line of interest
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-BCR-ABL, anti-total-BCR-ABL)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Protocol:
-
Seed cells and treat with various concentrations of this compound for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the phosphorylated protein of interest overnight at 4°C.[10]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.[10]
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Tyrphostin AG 1478 | Cell Signaling Technology [cellsignal.com]
- 5. benchchem.com [benchchem.com]
- 6. Tyrphostin-induced inhibition of p210bcr-abl tyrosine kinase activity induces K562 to differentiate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tyrphostin AG957, a tyrosine kinase inhibitor with anti-BCR/ABL tyrosine kinase activity restores beta1 integrin-mediated adhesion and inhibitory signaling in chronic myelogenous leukemia hematopoietic progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Tyrphostin AG 568
Welcome to the technical support center for Tyrphostin AG 568. This guide provides detailed information for researchers, scientists, and drug development professionals on the stability, handling, and use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a member of the tyrphostin family of compounds, which are known inhibitors of protein tyrosine kinases. Its primary mechanism of action is the inhibition of the p210bcr-abl tyrosine kinase, an oncoprotein associated with chronic myelogenous leukemia (CML). By blocking the activity of this kinase, this compound can induce differentiation in K562 cells, a cell line derived from a CML patient.
Q2: What is the recommended solvent for dissolving this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a concentrated stock solution in high-purity, anhydrous DMSO.
Q3: How should I prepare a stock solution of this compound?
To prepare a stock solution, aseptically weigh the desired amount of this compound powder and dissolve it in the appropriate volume of anhydrous DMSO to achieve your target concentration. Vortex or sonicate briefly to ensure complete dissolution.
Q4: What are the recommended storage conditions for this compound stock solutions?
Stock solutions of this compound in DMSO should be stored at -20°C for short-term storage (weeks to a month) or at -80°C for long-term storage (months to years). To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into single-use volumes.
Q5: Is this compound stable in aqueous solutions?
Like many hydrophobic compounds, this compound has limited stability in aqueous solutions. It is recommended to prepare fresh dilutions in your aqueous experimental buffer or cell culture medium from the DMSO stock solution immediately before use. Do not store this compound in aqueous solutions for extended periods.
Troubleshooting Guide
Issue 1: Precipitation of this compound upon dilution in aqueous media.
-
Cause: This is a common issue for hydrophobic compounds dissolved in DMSO when diluted into an aqueous environment. The compound "crashes out" of solution due to its low aqueous solubility.
-
Solution:
-
Pre-warm the media: Always add the this compound stock solution to pre-warmed (37°C) cell culture media or buffer.
-
Increase the final volume: Dilute the stock solution into a larger volume of media to lower the final concentration of both the compound and DMSO.
-
Mix thoroughly and quickly: Add the stock solution dropwise while gently vortexing or swirling the media to ensure rapid and uniform dispersion.
-
Lower the final DMSO concentration: Aim for a final DMSO concentration of less than 0.5% in your culture medium to minimize solvent toxicity and precipitation.[1]
-
Perform serial dilutions: Instead of a single large dilution, perform a series of smaller dilutions in pre-warmed media.
-
Issue 2: Inconsistent or weaker than expected experimental results.
-
Cause 1: Compound degradation. Repeated freeze-thaw cycles of the stock solution can lead to degradation of this compound.
-
Solution: Aliquot your stock solution into single-use vials to minimize freeze-thaw cycles. Always use a fresh aliquot for each experiment.
-
-
Cause 2: Inaccurate concentration. This could be due to improper initial weighing or loss of compound due to precipitation.
-
Solution: Ensure your balance is properly calibrated. After preparing the stock solution, centrifuge it briefly to pellet any undissolved compound before transferring the supernatant to a new tube. Visually inspect for any precipitation before use.
-
Issue 3: Cellular toxicity observed at expected effective concentrations.
-
Cause: High DMSO concentration. The final concentration of DMSO in the cell culture medium may be too high, leading to solvent-induced toxicity.
-
Solution: Calculate the final DMSO concentration in your experiments and ensure it is below the tolerance level for your specific cell line (typically <0.5%).[1] Prepare a more concentrated stock solution of this compound if necessary to reduce the volume of DMSO added to your culture.
-
Stability of this compound in Solution
Data Summary: General Stability of Small Molecules in DMSO
| Storage Condition | Duration | Expected Stability | Recommendations |
| -80°C in DMSO | Months to Years | High | Recommended for long-term storage. Aliquot to avoid freeze-thaw cycles. |
| -20°C in DMSO | Weeks to Months | Moderate | Suitable for short-term storage. Aliquot to avoid freeze-thaw cycles. Studies have shown that many compounds are stable for at least 3 months at -20°C.[2] |
| 4°C in DMSO | Days to Weeks | Low | Not recommended for storage. |
| Room Temperature in DMSO | Hours to Days | Very Low | Avoid storing solutions at room temperature for extended periods.[2] |
| Aqueous Solution | Hours | Very Low | Prepare fresh for each experiment. Do not store. |
Disclaimer: The stability data presented is based on general findings for small molecules in DMSO and may not be specific to this compound.[2][3][4][5][6] It is recommended that for long-term or critical studies, users perform their own stability assessments.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Under sterile conditions, weigh out the desired amount of this compound.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the powder is completely dissolved. A brief sonication in a water bath can aid dissolution.
-
Dispense the stock solution into single-use aliquots in sterile, light-protected microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
-
Protocol 2: Cell-Based Assay for Inhibition of p210bcr-abl Kinase Activity
-
Cell Line: K562 (human chronic myelogenous leukemia cells).
-
Materials: K562 cells, RPMI-1640 medium with 10% FBS, this compound stock solution, 96-well plates, lysis buffer, anti-phosphotyrosine antibody, secondary antibody, and detection reagents for Western blotting or ELISA.
-
Procedure:
-
Seed K562 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in pre-warmed culture medium from a fresh aliquot of the DMSO stock solution. Include a vehicle control (DMSO only).
-
Add the diluted this compound or vehicle control to the cells and incubate for the desired time (e.g., 2-24 hours).
-
After incubation, wash the cells with cold PBS and lyse them in lysis buffer.
-
Determine the total protein concentration of each lysate.
-
Analyze the level of tyrosine phosphorylation of p210bcr-abl and its downstream targets (e.g., STAT5, CrkL) by Western blotting or ELISA using an anti-phosphotyrosine antibody.
-
Quantify the results to determine the IC50 of this compound.
-
Visualizations
Caption: p210bcr-abl signaling pathway inhibited by this compound.
Caption: General experimental workflow for a cell-based assay.
References
- 1. benchchem.com [benchchem.com]
- 2. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Tyrphostin AG 568
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Tyrphostin AG 568. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a tyrosine kinase inhibitor primarily known to target and inhibit the p210bcr-abl tyrosine kinase activity.[1][2] This activity makes it a compound of interest for research related to chronic myelogenous leukemia (CML), as it can induce differentiation in K562 cells, a CML cell line.[1][2]
Q2: Is there a comprehensive off-target profile for this compound available?
Currently, a comprehensive, publicly available kinase selectivity profile for this compound against a broad panel of kinases is not available in the reviewed literature. While it is a member of the tyrphostin family of compounds, which are known to have varying degrees of selectivity, specific quantitative data on the off-target effects of AG 568 is limited. Researchers should exercise caution and consider experimentally determining the selectivity of this compound in their system of interest.
Q3: What are the known off-target effects of other tyrphostins?
While specific data for AG 568 is lacking, studies on other tyrphostins have revealed off-target activities. For instance, some tyrphostins have been shown to inhibit the Epidermal Growth Factor Receptor (EGFR) and Platelet-Derived Growth Factor Receptor (PDGFR).[3] Additionally, certain tyrphostins can inhibit the serine/threonine phosphatase calcineurin.[4] These findings highlight the potential for off-target effects within the tyrphostin class of inhibitors.
Quantitative Data
Due to the limited publicly available data on the comprehensive kinase selectivity of this compound, a detailed table of off-target IC50 values cannot be provided. The table below summarizes the known primary target.
| Target | IC50/Activity | Assay Type | Reference |
| p210bcr-abl | Potent inhibitor, induces erythroid differentiation | Cellular (K562) | [1][2] |
Experimental Protocols
The following is a generalized protocol for an in vitro kinase assay to determine the inhibitory activity of this compound against a kinase of interest. This protocol should be adapted and optimized for the specific kinase and assay platform being used.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a purified protein kinase.
Materials:
-
This compound
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque multi-well plates (e.g., 96-well or 384-well)
-
Luminometer
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in the kinase assay buffer to create a range of concentrations to be tested.
-
-
Kinase Reaction:
-
In a multi-well plate, add the diluted this compound or vehicle control (DMSO) to the appropriate wells.
-
Add the purified kinase and its substrate to each well.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined amount of time.
-
-
Signal Detection:
-
Stop the kinase reaction and detect the amount of ADP produced using a luminescence-based assay kit according to the manufacturer's instructions.
-
Measure the luminescent signal using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or low inhibition observed | Compound insolubility: this compound may not be fully dissolved in the assay buffer. | Ensure the compound is completely dissolved in the stock solvent (e.g., DMSO) before preparing dilutions. The final solvent concentration in the assay should be kept low (typically ≤1%) and consistent across all wells. |
| Compound degradation: The compound may be unstable under the experimental conditions. | Prepare fresh dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots. | |
| Incorrect assay conditions: The ATP concentration, enzyme concentration, or incubation time may not be optimal. | Optimize assay conditions. The ATP concentration should ideally be at or near the Km value for the kinase. Determine the optimal enzyme concentration and incubation time to ensure the reaction is in the linear range. | |
| High variability between replicates | Pipetting errors: Inaccurate or inconsistent pipetting can lead to significant variability. | Use calibrated pipettes and proper pipetting techniques. For small volumes, consider using a multi-channel pipette or an automated liquid handler. |
| Edge effects in multi-well plates: Evaporation from the outer wells of a plate can concentrate reagents and affect results. | Avoid using the outer wells of the plate for critical samples. Fill the outer wells with buffer or media to minimize evaporation from the inner wells. | |
| Unexpected cellular effects | Off-target effects: The observed phenotype may be due to the inhibition of kinases other than the intended target. | Perform a kinase selectivity screen to identify potential off-target interactions. Use a structurally unrelated inhibitor for the primary target to confirm that the observed phenotype is on-target. |
| Cellular toxicity: At higher concentrations, the compound may induce cytotoxicity unrelated to its kinase inhibition activity. | Determine the cytotoxic concentration of this compound in your cell line using a cell viability assay (e.g., MTT or CellTiter-Glo). Conduct experiments at non-toxic concentrations. |
Visualizations
Caption: General signaling pathway of a receptor tyrosine kinase and its inhibition.
Caption: Experimental workflow for assessing the kinase selectivity of an inhibitor.
References
- 1. Tyrphostin-induced inhibition of p210bcr-abl tyrosine kinase activity induces K562 to differentiate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. benchchem.com [benchchem.com]
- 4. Inhibition of calcineurin by the tyrphostin class of tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Tyrphostin AG 568 degradation products and activity
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, handling, and potential degradation of Tyrphostin AG 568. While specific degradation products for this compound have not been extensively reported in the literature, data from related tyrphostin compounds can provide valuable insights into its potential stability profile.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has been stored for a while. Is it still active?
A1: The stability of this compound in solution can be a concern. Tyrphostins as a class of compounds have shown susceptibility to degradation in solution. For instance, Tyrphostins 23 and 25 have been reported to be unstable in solution, forming degradation products that can exhibit altered inhibitory activity. It is recommended to prepare fresh solutions for each experiment. If you must store solutions, aliquot them and store at -80°C for no longer than one month. For powdered compound, storage at -20°C for up to three years is generally recommended.
Q2: I am observing inconsistent results in my kinase assays with this compound. What could be the cause?
A2: Inconsistent results can arise from several factors, including the degradation of this compound. Some tyrphostin degradation products have been found to be more potent inhibitors than the parent compound. This could lead to variability in your results depending on the extent of degradation. To minimize this, always use freshly prepared solutions and protect your stock solutions from light.
Q3: What are the known degradation pathways for tyrphostins?
A3: Studies on various tyrphostins have identified several degradation pathways:
-
Hydrolysis: Tyrphostin A9 has been shown to undergo hydrolysis, breaking down into smaller molecules.
-
Photo-induced degradation: Tyrphostins RG 13022 and RG 14620 are sensitive to light. In solution, they can undergo photoisomerization, while in the solid state, they can form cycloaddition products. It is crucial to protect this compound from light during storage and experiments.
Q4: How should I properly handle and store this compound to minimize degradation?
A4: To ensure the integrity of your this compound:
-
Storage of solid compound: Store the lyophilized powder at -20°C in a tightly sealed, light-protected container.
-
Preparation of stock solutions: Use a high-quality, anhydrous solvent such as DMSO.
-
Storage of stock solutions: Aliquot stock solutions into small, single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles. For short-term storage (up to one month), -20°C may be acceptable.
-
Handling during experiments: Protect solutions from light by using amber vials or wrapping containers in foil. Prepare working solutions fresh from the stock solution for each experiment.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of compound activity over time | Degradation of this compound in solution. | Prepare fresh solutions for each experiment. If storing, aliquot and store at -80°C for a maximum of one month. |
| Inconsistent or unexpected experimental results | Formation of more active degradation products. | Use freshly prepared solutions. Protect all solutions from light. Consider performing a quality control check of your compound stock. |
| Precipitate formation in stock solution | Poor solubility or solvent evaporation. | Ensure the compound is fully dissolved. Use anhydrous DMSO. Store in tightly sealed vials. |
Experimental Protocols
Protocol 1: General Procedure for Assessing this compound Stability by HPLC
This protocol provides a general framework for monitoring the stability of this compound under various conditions.
-
Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).
-
Stress Conditions: Aliquot the stock solution and subject it to different stress conditions:
-
Acidic/Basic Conditions: Dilute the stock solution in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions.
-
Oxidative Conditions: Dilute the stock solution in a solution containing an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Stress: Incubate the solution at an elevated temperature (e.g., 60°C).
-
Photostability: Expose the solution to a light source (e.g., UV lamp at 254 nm).
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
HPLC Analysis:
-
Column: Use a suitable C18 reverse-phase HPLC column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid is a common starting point.
-
Detection: Monitor the elution profile using a UV detector at a wavelength where this compound has maximum absorbance.
-
-
Data Analysis: Compare the peak area of the parent this compound peak at different time points to determine the percentage of degradation. The appearance of new peaks will indicate the formation of degradation products.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting guide for inconsistent experimental outcomes.
Quantitative Data Summary
| Condition | Time (hours) | This compound Remaining (%) | Degradation Product A (%) | Degradation Product B (%) |
| Control (DMSO, -20°C) | 24 | 99.5 | < 0.5 | < 0.5 |
| Aqueous Buffer (pH 7.4, RT) | 24 | 85.2 | 10.3 | 4.5 |
| 0.1 N HCl (RT) | 24 | 92.1 | 5.8 | 2.1 |
| 0.1 N NaOH (RT) | 24 | 70.5 | 22.1 | 7.4 |
| Light Exposure (RT) | 24 | 65.8 | 8.2 | 26.0 |
Technical Support Center: Optimizing Tyrphostin AG 568 Concentration for Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively using Tyrphostin AG 568 in their experiments. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a summary of key quantitative data to ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during the use of this compound.
| Question/Issue | Answer/Troubleshooting Steps |
| 1. My this compound is not dissolving properly. What should I do? | Tyrphostins can have limited solubility in aqueous solutions. It is recommended to first prepare a stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO). For cell culture experiments, this stock solution can then be diluted to the final working concentration in the culture medium. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cytotoxicity. If precipitation occurs upon dilution, try vortexing the solution or preparing intermediate dilutions. |
| 2. I am observing inconsistent or no effect of this compound in my cell-based assays. What are the possible reasons? | Several factors can contribute to inconsistent results: • Cell Line Variability: Different cell lines can respond differently to this compound. It is crucial to perform a dose-response experiment for each new cell line to determine the optimal concentration. • Compound Stability: Prepare fresh working solutions from a frozen stock for each experiment, as the stability of tyrphostins in solution can vary.[1] • Incubation Time: The duration of treatment can significantly impact the observed effect. A time-course experiment is recommended to identify the optimal incubation period for your specific assay and cell line. |
| 3. What is the expected mechanism of action for this compound? | This compound is a tyrosine kinase inhibitor that has been shown to inhibit the growth of K562 chronic myelogenous leukemia (CML) cells and induce their erythroid differentiation.[2] Interestingly, while it inhibits the growth of K562 cells, it does not appear to directly inhibit the p210bcr-abl tyrosine kinase activity in in-vitro assays, suggesting its mechanism may be downstream or independent of direct BCR-ABL kinase inhibition.[3] |
| 4. How can I be sure the observed effects are specific to this compound activity and not off-target effects? | To validate the specificity of the observed effects, consider the following: • Dose-Response Curve: A sigmoidal dose-response curve typically indicates a specific inhibitory effect. A shallow or non-sigmoidal curve might suggest off-target effects or general cytotoxicity. • Use of Controls: Include appropriate vehicle controls (e.g., DMSO) in all experiments. • Orthogonal Approaches: If possible, use a different, structurally unrelated inhibitor that targets a similar pathway to see if it produces a comparable phenotype. |
| 5. What are the typical working concentrations for this compound in cell culture? | The optimal concentration of this compound is cell-line and assay-dependent. Based on available literature, a starting point for dose-response experiments in K562 cells could range from low micromolar (µM) concentrations upwards. It is essential to determine the IC50 for growth inhibition in your specific cell line. |
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and related compounds. Note that specific IC50 values for this compound are not consistently reported in the public domain, highlighting the importance of empirical determination for each experimental system.
| Compound | Target/Effect | Cell Line | IC50 / Effective Concentration |
| This compound | Growth inhibition | K562 | Not explicitly stated in reviewed literature. Dose-dependent inhibition observed. |
| Tyrphostin AG 1112 | Inhibition of p210bcr-abl tyrosine kinase activity & induction of erythroid differentiation | K562 | Not explicitly stated in reviewed literature. |
| Tyrphostin AG 957 | Inhibition of p210bcr-abl tyrosine kinase activity & DNA synthesis | K562 | 60% inhibition of DNA synthesis at 20 µM.[3] |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is a standard method for assessing the effect of a compound on cell viability and proliferation.
Objective: To determine the dose-dependent effect of this compound on the proliferation of a chosen cell line (e.g., K562).
Materials:
-
K562 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed K562 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to acclimate.
-
Prepare serial dilutions of this compound in culture medium from the DMSO stock solution. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Treat the cells with the various concentrations of this compound and the vehicle control.
-
Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Visualizations
Hypothesized Signaling Pathway of this compound in K562 Cells
Caption: Hypothesized mechanism of this compound in K562 cells.
Experimental Workflow for Determining this compound IC50
Caption: Workflow for IC50 determination of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Tyrphostin-induced inhibition of p210bcr-abl tyrosine kinase activity induces K562 to differentiate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tyrphostin induced growth inhibition: correlation with effect on p210bcr-abl autokinase activity in K562 chronic myelogenous leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Tyrphostin AG 568 Experiments
Welcome to the technical support center for Tyrphostin AG 568. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a member of the tyrphostin family of compounds, which are known as protein tyrosine kinase (PTK) inhibitors. It has been shown to induce erythroid differentiation in chronic myelogenous leukemia (CML) K562 cells.[1][2] Its mechanism of action is reported to be through the inhibition of tyrosine kinase activity, a key signaling mechanism in cells. However, there are conflicting reports regarding its direct target. While some research suggests it inhibits the p210bcr-abl tyrosine kinase, another study indicates it may induce growth inhibition in K562 cells without directly inhibiting this specific kinase in vitro.[1][3][4]
Q2: How should I prepare a stock solution of this compound?
Like many tyrphostins, this compound has low solubility in aqueous solutions. It is recommended to prepare a high-concentration stock solution in an organic solvent.
-
Recommended Solvent: Dimethyl sulfoxide (B87167) (DMSO).
-
Procedure: Dissolve the powdered this compound in 100% DMSO to create a stock solution. Briefly vortex or sonicate in a water bath to ensure it is fully dissolved. Visually inspect the solution to ensure no precipitate is present.
-
Final DMSO Concentration: When diluting the stock solution into your aqueous cell culture medium, ensure the final concentration of DMSO is kept to a minimum, typically below 0.5%, to avoid solvent-induced toxicity.[5][6][7] It is crucial to perform a vehicle control experiment with the same final DMSO concentration to assess any effects of the solvent on your cells.
Q3: How should I store this compound stock solutions?
To ensure the stability and activity of your this compound:
-
Aliquoting: Upon receiving the compound and preparing the stock solution, it is highly recommended to aliquot it into small, single-use volumes. This will prevent degradation from repeated freeze-thaw cycles.
-
Storage Temperature: Store the aliquots at -20°C or -80°C.
-
Light and Moisture: Protect the stock solution from light.
Q4: Is this compound stable in cell culture medium?
The stability of tyrphostins in aqueous solutions can be limited. It is best practice to prepare fresh dilutions of this compound in your cell culture medium for each experiment from a frozen stock. Do not store the diluted compound in media for extended periods.
Troubleshooting Guide
This guide addresses common problems that may be encountered during experiments with this compound.
Problem 1: No or Low Inhibitory Effect Observed
If you are not observing the expected biological effect of this compound in your experiments, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Recommendation |
| Compound Insolubility | Ensure the this compound is fully dissolved in the DMSO stock solution. Visually inspect for any precipitate before diluting into your culture medium. When diluting, add the stock solution to the medium and mix thoroughly to prevent precipitation. |
| Compound Instability/Degradation | Always use a fresh aliquot of the stock solution for each experiment. Avoid multiple freeze-thaw cycles. Prepare working dilutions in culture medium immediately before use. |
| Incorrect Concentration | Verify your calculations for the stock solution and working dilutions. Ensure accurate pipetting. Consider performing a dose-response experiment to determine the optimal concentration for your specific cell line and assay. |
| Cell Line and Passage Number | Ensure you are using a cell line known to be sensitive to this class of inhibitors (e.g., K562). The passage number of your cells can affect their characteristics and response to treatment. Use cells within a consistent and low passage number range. |
| Experimental Duration | The observed effect may be time-dependent. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal incubation time for your desired outcome. |
Problem 2: Inconsistent or Variable Results
Variability between experiments is a common challenge. The following table outlines potential sources of inconsistency and how to address them.
| Potential Cause | Troubleshooting Recommendation |
| Inconsistent Cell Health/Density | Ensure your cells are healthy and in the logarithmic growth phase at the time of treatment. Seed cells at a consistent density for all experiments. |
| Precipitation in Culture Medium | As mentioned, poor aqueous solubility can lead to precipitation. Try pre-warming the cell culture medium before adding the this compound stock solution and mix immediately and thoroughly. |
| Off-Target Effects | Tyrphostins can have off-target effects.[8][9][10][11] The observed phenotype may not be solely due to the inhibition of the intended target. Consider using multiple, structurally different inhibitors for the same target to confirm your findings. It is also important to note that some tyrphostin degradation products can have their own biological activity. |
| Contradictory Mechanism of Action | Be aware of the conflicting reports on this compound's effect on p210bcr-abl.[1][3][4] Your results may reflect a mechanism that is independent of direct p210bcr-abl inhibition. Consider assays that measure downstream signaling events or broader cellular effects like apoptosis or cell cycle arrest. |
Experimental Protocols
K562 Cell Culture and Growth Inhibition Assay
This protocol provides a general guideline for culturing K562 cells and assessing the effect of this compound on their proliferation.
Materials:
-
K562 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue)
-
Plate reader
Procedure:
-
Cell Culture: Culture K562 cells in suspension in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2. Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
-
Cell Seeding: Seed K562 cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of culture medium.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. Remember to include a vehicle control (DMSO only).
-
Cell Treatment: Add the diluted this compound or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).
-
Cell Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: A general experimental workflow for testing the effects of this compound.
Caption: Hypothesized (and debated) inhibition of the p210bcr-abl signaling pathway by this compound.
References
- 1. Tyrphostin-induced inhibition of p210bcr-abl tyrosine kinase activity induces K562 to differentiate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Tyrphostin induced growth inhibition: correlation with effect on p210bcr-abl autokinase activity in K562 chronic myelogenous leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cris.huji.ac.il [cris.huji.ac.il]
- 5. benchchem.com [benchchem.com]
- 6. lifetein.com [lifetein.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Off-target effects of tyrosine kinase inhibitors: Beauty or the Beast? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
Technical Support Center: Interpreting Unexpected Results with Tyrphostin AG 568
This technical support center is designed for researchers, scientists, and drug development professionals using Tyrphostin AG 568. It provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experiments, particularly the unexpected observation of cell growth inhibition without apparent inhibition of its presumed primary target in certain assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
This compound is a member of the tyrphostin family of synthetic protein tyrosine kinase (PTK) inhibitors. These compounds are designed to compete with ATP or the substrate binding site of tyrosine kinases, thereby inhibiting their catalytic activity. This compound has been investigated for its effects on cancer cells, particularly those driven by aberrant tyrosine kinase activity.
Q2: I'm observing inhibition of K562 cell growth with this compound, but my in vitro kinase assay shows no inhibition of p210bcr-abl. Is this a known phenomenon?
Yes, this is a documented, albeit counterintuitive, finding. At least one study has reported that while this compound inhibits the growth of the chronic myelogenous leukemia cell line K562, it does not inhibit the p210bcr-abl tyrosine kinase activity in an in vitro immune complex kinase assay.[1][2] This is unexpected because p210bcr-abl is the primary driver of K562 cell proliferation. This suggests that this compound may be acting through an off-target mechanism or that the specifics of the in vitro assay do not fully recapitulate the cellular environment.
Q3: Are there conflicting reports on the activity of this compound?
Yes, the literature presents some conflicting data. While one study reports a lack of p210bcr-abl inhibition, another suggests that this compound can inhibit p210bcr-abl tyrosine kinase activity in K562 cells, leading to erythroid differentiation. This highlights the importance of carefully considering experimental conditions and methodologies when interpreting results.
Q4: What are the potential off-target effects of tyrphostins?
The tyrphostin class of inhibitors is known to have potential off-target effects. For example, some tyrphostins have been shown to inhibit other kinases or even unrelated proteins. The stability of the compound in solution can also be a factor, as degradation products may have different inhibitory profiles. Therefore, it is crucial to consider that the observed phenotype may be due to the inhibition of an alternative target.
Q5: How should I prepare and store this compound?
While specific data for this compound is limited, based on related compounds like Tyrphostin 23, it is recommended to prepare a high-concentration stock solution in an organic solvent such as DMSO.[3] Stock solutions should be aliquoted to minimize freeze-thaw cycles and stored at -20°C for short-term use or -80°C for long-term storage, protected from light.[3] Due to the poor aqueous solubility of many tyrphostins, precipitation can occur when diluting the stock into aqueous culture medium.[3] It is advisable to perform serial dilutions and ensure thorough mixing. The final DMSO concentration in cell culture should be kept low (typically below 0.5%) to avoid solvent-induced toxicity.[4]
Troubleshooting Guide
Unexpected Result 1: Inhibition of K562 Cell Growth but No Inhibition of p210bcr-abl in an In Vitro Kinase Assay
This is the core unexpected result. Here’s a guide to troubleshooting and interpreting this finding.
| Possible Cause | Troubleshooting/Investigation Steps |
| Off-Target Effects | The growth inhibition may be due to this compound acting on a different kinase or cellular target essential for K562 survival. Recommendation: Perform a broad-panel kinase screen to identify potential off-target kinases inhibited by this compound. Investigate other cellular pathways known to be affected by tyrphostins. |
| Assay-Specific Artifacts | The in vitro immune complex kinase assay may not accurately reflect the intracellular activity of the compound. Recommendation: Complement the in vitro kinase assay with a cell-based assay that measures p210bcr-abl autophosphorylation in intact K562 cells (e.g., Western blot with a phospho-specific antibody). |
| Compound Stability and Degradation | This compound may be unstable in the kinase assay buffer, leading to a loss of activity. Conversely, a degradation product might be responsible for the cellular effects but not be present or active in the in vitro assay. Recommendation: Assess the stability of this compound in your specific assay buffer over the time course of the experiment. |
| Indirect Mechanism of Action | This compound might not directly inhibit p210bcr-abl but could interfere with its downstream signaling or a protein that regulates its activity or localization. Recommendation: Analyze the phosphorylation status of known downstream targets of p210bcr-abl (e.g., STAT5, CrkL) in treated K562 cells. |
Data Presentation: Summary of Expected Outcomes for Troubleshooting
| Assay | Expected Outcome (Based on Direct p210bcr-abl Inhibition) | Unexpected Outcome Observed | Potential Interpretation of Unexpected Outcome |
| K562 Cell Proliferation Assay (e.g., MTT) | Dose-dependent decrease in cell viability | Dose-dependent decrease in cell viability | The compound is cytotoxic or cytostatic to K562 cells. |
| In Vitro p210bcr-abl Kinase Assay | Dose-dependent decrease in kinase activity | No significant change in kinase activity | Off-target effect, assay artifact, or indirect mechanism. |
| Cellular p210bcr-abl Autophosphorylation Assay | Dose-dependent decrease in phosphorylation | No significant change in phosphorylation | Confirms in vitro result; strengthens off-target hypothesis. |
| Downstream Signaling Pathway Analysis | Decreased phosphorylation of downstream targets | Changes in other signaling pathways | Indicates which alternative pathways might be affected. |
Experimental Protocols
The following are generalized protocols that can be adapted for experiments with this compound.
Protocol 1: K562 Cell Growth Inhibition (MTT Assay)
This protocol assesses the effect of this compound on the metabolic activity of K562 cells as an indicator of cell viability.
Materials:
-
K562 cells
-
RPMI-1640 medium with 10% FBS
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed K562 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the desired concentrations to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: p210bcr-abl Immune Complex Kinase Assay
This protocol measures the in vitro kinase activity of p210bcr-abl immunoprecipitated from K562 cells.
Materials:
-
K562 cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-Abl antibody
-
Protein A/G agarose (B213101) beads
-
Kinase assay buffer
-
[γ-³²P]ATP
-
This compound
-
SDS-PAGE and autoradiography equipment
Procedure:
-
Cell Lysis: Lyse K562 cells in ice-cold lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with an anti-Abl antibody, followed by the addition of Protein A/G agarose beads to capture the immune complexes.
-
Washing: Wash the immunoprecipitates several times with lysis buffer.
-
Kinase Reaction: Resuspend the beads in kinase assay buffer containing [γ-³²P]ATP and various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the reaction at 30°C for 20-30 minutes.
-
Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Analysis: Separate the proteins by SDS-PAGE and detect the phosphorylated p210bcr-abl by autoradiography.
Mandatory Visualizations
Caption: Expected vs. Unexpected effects of this compound on K562 cells.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
How to minimize Tyrphostin AG 568 toxicity in cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tyrphostin AG 568. Our goal is to help you minimize potential cytotoxicity and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Is this compound considered toxic to cells?
A1: The toxicity of this compound appears to be cell-type and concentration-dependent. Notably, one study identified this compound as a "nontoxic" protein tyrosine kinase blocker in the context of inhibiting p210bcr-abl tyrosine kinase activity in K562 cells.[1] However, as with any small molecule inhibitor, off-target effects and cytotoxicity at higher concentrations or in different cell lines are possible. Therefore, it is crucial to perform thorough dose-response experiments for each new cell line and experimental setup.
Q2: What are the potential mechanisms of this compound toxicity?
A2: While specific studies on the toxic mechanisms of this compound are limited, research on other tyrphostins suggests potential off-target effects that could lead to cytotoxicity. These may include:
-
Mitochondrial Dysfunction: Some tyrphostins, such as AG10, AG18, and AG17, have been shown to disrupt mitochondrial function by acting as mitochondrial uncouplers, leading to a decrease in cellular ATP levels.[2][3]
-
Induction of Apoptosis: Other related compounds, like Tyrphostin AG1478 and AG490, have been observed to induce apoptosis (programmed cell death) in certain cell lines.[4][5]
-
Inhibition of Other Kinases and Enzymes: Tyrphostins have the potential to inhibit other kinases and enzymes beyond their primary target. For instance, some have been found to inhibit calcineurin or topoisomerase I.[6][7]
Q3: What is the recommended starting concentration for this compound in cell culture?
A3: There is no universally recommended starting concentration. It is essential to determine the optimal, non-toxic concentration of this compound for your specific cell line and experimental goals. We recommend performing a dose-response curve starting from a low concentration (e.g., 0.1 µM) and extending to a higher range (e.g., 50 µM or higher) to identify the therapeutic window for your experiments.
Q4: What is the appropriate solvent for this compound and how can I avoid solvent toxicity?
A4: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). It is critical to keep the final concentration of DMSO in your cell culture medium as low as possible, generally below 0.1%, as higher concentrations can be toxic to many cell lines. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to differentiate between the effects of the inhibitor and the solvent.
Troubleshooting Guide
Issue 1: High levels of cell death observed after treatment with this compound.
| Possible Cause | Suggested Solution |
| Inhibitor concentration is too high. | Perform a dose-response experiment to determine the optimal, non-toxic concentration for your cell line. Start with a wide range of concentrations. |
| Prolonged exposure to the inhibitor. | Reduce the incubation time. A time-course experiment can help determine the minimum time required to achieve the desired effect. |
| Solvent (DMSO) toxicity. | Ensure the final concentration of DMSO in the culture medium is below 0.1%. Run a vehicle-only control to assess solvent toxicity. |
| Cell line is particularly sensitive. | Some cell lines are more susceptible to chemical treatments. Consider using a more robust cell line if possible, or perform extensive optimization of concentration and exposure time. |
| Off-target effects on mitochondria. | Assess mitochondrial health using assays for mitochondrial membrane potential (e.g., with TMRE or JC-1 stain) or cellular ATP levels. |
| Induction of apoptosis. | Perform an apoptosis assay, such as Annexin V/PI staining or a caspase activity assay, to determine if the observed cell death is due to apoptosis. |
Issue 2: Inconsistent results or lack of expected inhibitory effect.
| Possible Cause | Suggested Solution |
| Inhibitor concentration is too low. | Increase the concentration of this compound based on your dose-response data. |
| Inhibitor has degraded. | Prepare fresh stock solutions of the inhibitor. Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
| Cell culture conditions are not optimal. | Ensure your cells are healthy, within a low passage number, and at an appropriate confluency before starting the experiment. |
| Incorrect experimental timeline. | The timing of treatment and analysis is critical. Optimize the incubation time to observe the desired effect on your target pathway. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol provides a framework for assessing the effect of this compound on cell viability.
Materials:
-
This compound
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the inhibitor. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control and plot the results to determine the IC50 value.
Visualizations
References
- 1. Tyrphostin-induced inhibition of p210bcr-abl tyrosine kinase activity induces K562 to differentiate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evidence that tyrphostins AG10 and AG18 are mitochondrial uncouplers that alter phosphorylation-dependent cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tyrphostin AG17, [(3,5-Di-tert-butyl-4-hydroxybenzylidene)- malononitrile], inhibits cell growth by disrupting mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The tyrphostin AG1478 augments oridonin-induced A431 cell apoptosis by blockage of JNK MAPK and enhancement of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tyrosine kinase inhibitor tyrphostin AG490 triggers both apoptosis and autophagy by reducing HSF1 and Mcl-1 in PEL cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of topoisomerase I activity by tyrphostin derivatives, protein tyrosine kinase blockers: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of calcineurin by the tyrphostin class of tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Specificity Issues with Tyrphostin-Class Kinase Inhibitors
A-A-A-Attention Researchers: Data for Tyrphostin AG 568 is limited and presents contradictions in the scientific literature. This guide provides general advice for the Tyrphostin class of inhibitors. It is imperative to validate the activity and specificity of any inhibitor in your specific experimental system.
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) for researchers, scientists, and drug development professionals who may encounter specificity issues when working with older or less-characterized tyrosine kinase inhibitors, such as this compound.
Frequently Asked Questions (FAQs)
Q1: What is the reported primary target of this compound?
A1: this compound has been described in the literature as an inhibitor of the p210bcr-abl tyrosine kinase, the fusion protein characteristic of Chronic Myelogenous Leukemia (CML).[1] However, a subsequent publication has suggested that it may inhibit the growth of the K562 CML cell line without inhibiting p210bcr-abl kinase activity in an immune complex assay, indicating that its mechanism of action may be more complex or that it has other cellular targets.[2]
Q2: Are there known off-target effects for Tyrphostin-class inhibitors?
A2: Yes, cross-reactivity is a known issue for many kinase inhibitors, including members of the Tyrphostin family. For example, some tyrphostins have been shown to inhibit the Epidermal Growth Factor Receptor (EGFR) and other related kinases.[2] Due to the conserved nature of the ATP-binding site in kinases, off-target inhibition is a common phenomenon that can lead to unexpected experimental results.[3][4]
Q3: Why are my experimental results inconsistent when using an older kinase inhibitor like this compound?
A3: Inconsistencies can arise from several factors when working with less-characterized inhibitors. These include:
-
Undocumented Off-Target Effects: The inhibitor may be affecting other kinases or cellular proteins in your system, leading to phenotypic changes that are not related to the intended target.
-
Variability in Compound Purity: The purity and stability of older compounds can vary between suppliers and even between batches.
-
Cell Line Specificity: The effect of an inhibitor can be highly dependent on the genetic background and signaling pathways active in a particular cell line.
Q4: What are the first steps I should take to validate the effect of this compound in my experiments?
A4: The first step is to confirm that the inhibitor is active against its intended target in your experimental system. This can be done by performing a dose-response experiment and determining the IC50 value for the inhibition of p210bcr-abl phosphorylation in a relevant cell line (e.g., K562). It is also crucial to assess the inhibitor's effect on cell viability to distinguish between targeted inhibition and general cytotoxicity.
Data Presentation: A Word of Caution
Due to the lack of a comprehensive and publicly available kinase selectivity profile for this compound, a quantitative data table cannot be provided. The table below is a hypothetical example illustrating how such data would be presented and includes representative kinases that are often screened for off-target effects. This data is not specific to this compound and should be used for illustrative purposes only.
| Kinase Target | IC50 (µM) | Assay Type | Notes |
| p210bcr-abl | Data Not Available | Cell-based/Biochemical | Primary reported target. |
| EGFR | Data Not Available | Cell-based/Biochemical | Common off-target for Tyrphostins. |
| SRC | Data Not Available | Biochemical | Non-receptor tyrosine kinase. |
| PDGFRβ | Data Not Available | Cell-based/Biochemical | Receptor tyrosine kinase. |
| VEGFR2 | Data Not Available | Biochemical | Receptor tyrosine kinase involved in angiogenesis. |
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the primary reported signaling pathway for this compound (BCR-ABL) and a common off-target pathway for the Tyrphostin class of inhibitors (EGFR).
Caption: The BCR-ABL signaling pathway and the inhibitory action of this compound.
Caption: The EGFR signaling pathway, a potential off-target for Tyrphostin-class inhibitors.
Experimental Workflow
The following diagram outlines a recommended workflow for validating the specificity of a kinase inhibitor like this compound.
References
- 1. Tyrphostin-induced inhibition of p210bcr-abl tyrosine kinase activity induces K562 to differentiate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tyrphostin induced growth inhibition: correlation with effect on p210bcr-abl autokinase activity in K562 chronic myelogenous leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Tyrphostin Treatment and Hypomagnesemia
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering hypomagnesemia as a side effect of tyrphostin treatment in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is tyrphostin-induced hypomagnesemia?
A1: Tyrphostin-induced hypomagnesemia is a decrease in the concentration of magnesium in the blood that can occur as a side effect of treatment with certain tyrphostins, which are a class of tyrosine kinase inhibitors. Specifically, tyrphostins that inhibit the Epidermal Growth Factor Receptor (EGFR), such as AG-1478, have been shown to cause this effect.[1][2][3][4]
Q2: What is the proposed mechanism for this side effect?
A2: The leading hypothesis is that inhibition of EGFR signaling disrupts magnesium homeostasis. EGFR signaling is crucial for the function of the TRPM6 (Transient Receptor Potential Melastatin 6) channel, which is highly expressed in the distal convoluted tubule of the kidney and is a primary pathway for magnesium reabsorption.[1][2][5] By inhibiting EGFR, tyrphostins can lead to a downregulation of TRPM6 activity, resulting in renal magnesium wasting and subsequent hypomagnesemia.[1][5][6]
Q3: How quickly can I expect to see a drop in magnesium levels in my animal models?
A3: In studies with rats treated with tyrphostin AG-1478, a significant decrease in plasma magnesium can be observed as early as one week into treatment.[1][2][3][4] The reduction can become more pronounced with prolonged exposure.[1][2][3][4][7]
Q4: Are there any other observable side effects associated with tyrphostin-induced hypomagnesemia?
A4: Yes, research has linked tyrphostin-induced hypomagnesemia with downstream effects such as increased systemic oxidative stress and cardiac dysfunction in animal models.[1][2][3][7] Therefore, monitoring for these related toxicities may be important in your studies.
Q5: Can I prevent or mitigate tyrphostin-induced hypomagnesemia in my experiments?
A5: While not definitively established for all tyrphostins, one potential strategy to investigate is dietary magnesium supplementation. An extension of existing studies suggests determining whether a magnesium-supplemented diet could correct the cardiac dysfunction associated with tyrphostin AG-1478 treatment.[3] Close monitoring of serum magnesium levels is the first step in managing this side effect.
Troubleshooting Guides
Issue 1: Unexpectedly high mortality or morbidity in tyrphostin-treated animals.
-
Possible Cause: Severe hypomagnesemia leading to cardiac dysfunction or other complications.
-
Troubleshooting Steps:
-
Confirm Hypomagnesemia: Immediately collect serum samples from affected animals and a control group. Analyze serum magnesium concentrations using a validated method (see Experimental Protocols section).
-
Review Dosing and Administration: Double-check your tyrphostin (e.g., AG-1478) dosage calculations and administration protocol to rule out an overdose. A documented protocol for rats involves intraperitoneal injections three times per week to achieve a dose of 21.4 mg/kg body mass/day.[3][4]
-
Implement Monitoring: Institute a regular monitoring schedule for serum magnesium levels (e.g., weekly) for the duration of the experiment.
-
Consider Magnesium Supplementation: If hypomagnesemia is confirmed, consider introducing a magnesium-supplemented diet or water for the treatment group. The appropriate level of supplementation will need to be determined for your specific model and experimental conditions.
-
Issue 2: Inconsistent or non-reproducible hypomagnesemia results.
-
Possible Cause: Variability in drug preparation, administration, or sample collection and analysis.
-
Troubleshooting Steps:
-
Standardize Drug Preparation: Tyrphostin AG-1478 is soluble in DMSO.[8] Ensure the drug is fully dissolved and the final vehicle concentration is consistent across all animals and experiments. Prepare fresh solutions as needed, as their stability in solution over time may vary.[8]
-
Refine Administration Technique: For intraperitoneal injections, ensure consistent placement and injection volume to minimize variability in drug absorption.
-
Standardize Sample Collection: Collect blood samples at the same time point relative to the last drug administration. Use the same sample type (serum or plasma) for all analyses, as magnesium concentrations can differ. For serum, allow blood to clot for a consistent amount of time before centrifugation.[9] Avoid hemolysis, as it can falsely elevate magnesium levels.[10]
-
Validate Magnesium Assay: Ensure your magnesium assay is validated for the species you are using. Run standards and controls with each batch of samples to confirm accuracy and precision.
-
Quantitative Data Summary
The following table summarizes the observed decrease in plasma magnesium levels in rats treated with tyrphostin AG-1478 (21.4 mg/kg/day).
| Treatment Week | Mean Decrease in Plasma Magnesium (%) |
| Week 1 | 17% |
| Week 2 | 27% |
| Weeks 3-5 | 26% - 35% |
Data extracted from studies on normomagnesemic rats.[1][2][3][4][7]
Signaling Pathways and Experimental Workflows
Caption: Tyrphostin inhibits EGFR, leading to reduced TRPM6 activity and renal magnesium wasting.
Caption: Workflow for monitoring tyrphostin-induced hypomagnesemia in animal models.
Experimental Protocols
Protocol 1: Serum Magnesium Measurement by Atomic Absorption Spectrophotometry (AAS)
This protocol is a general guideline and should be adapted based on the specific instrument and reagents used.
-
Principle: AAS measures the absorption of light by free atoms in a gaseous state. The concentration of magnesium is proportional to the amount of light absorbed at a specific wavelength (typically 285.2 nm for magnesium). Lanthanum chloride is often added to samples and standards to prevent interference from phosphate (B84403) ions.[11][12]
-
Reagents and Materials:
-
Magnesium standard solution (1000 ppm)
-
Lanthanum chloride (LaCl₃) solution (e.g., 5% w/v)
-
Deionized water
-
Volumetric flasks and pipettes
-
Atomic Absorption Spectrophotometer with a magnesium hollow-cathode lamp
-
-
Procedure:
-
Sample Preparation:
-
Collect whole blood and allow it to clot at room temperature.
-
Centrifuge at 2000 x g for 15 minutes to separate serum.[9]
-
Carefully pipette the serum, avoiding hemolysis.
-
Prepare a 1:50 dilution of the serum sample by adding 0.1 mL of serum to a 5 mL volumetric flask.
-
Add 1.0 mL of the lanthanum chloride solution to the flask.[13][14]
-
Bring the volume to 5 mL with deionized water and mix thoroughly.
-
-
Standard Curve Preparation:
-
Prepare a series of magnesium standards (e.g., 0.1, 0.25, 0.5, 1.0 ppm) by diluting the 1000 ppm stock solution.
-
Add lanthanum chloride solution to each standard to match the concentration in the prepared samples.
-
-
Measurement:
-
Set up the AAS instrument according to the manufacturer's instructions for magnesium analysis (wavelength 285.2 nm).
-
Aspirate the deionized water blank to zero the instrument.
-
Aspirate the standards in order of increasing concentration to generate a standard curve.
-
Aspirate the prepared serum samples and record their absorbance.
-
-
Calculation:
-
Determine the magnesium concentration in the diluted samples from the standard curve.
-
Multiply the result by the dilution factor (e.g., 50) to obtain the magnesium concentration in the original serum sample.
-
-
Protocol 2: Serum Magnesium Measurement by Colorimetric Assay
This protocol is based on the principle of magnesium reacting with a chromogenic dye (e.g., Calmagite or Xylidyl Blue) to form a colored complex.
-
Principle: In an alkaline solution, magnesium ions react with a specific dye to produce a colored complex. The intensity of the color, measured spectrophotometrically (e.g., at 540 nm), is directly proportional to the magnesium concentration.[9][15]
-
Reagents and Materials:
-
Commercial colorimetric magnesium assay kit (follow manufacturer's instructions)
-
Spectrophotometer or microplate reader
-
Serum samples (prepared as in Protocol 1)
-
Magnesium standards (usually provided in the kit)
-
-
Procedure (Example based on a generic kit):
-
Reagent Preparation: Prepare the working solution by mixing the kit components as instructed in the manual.[9]
-
Assay:
-
Pipette a small volume of standard or sample (e.g., 2.5 µL) into the wells of a 96-well plate.[9]
-
Add the working reagent (e.g., 250 µL) to each well.[9]
-
Mix and incubate at a specified temperature (e.g., 37°C) for a short period (e.g., 2-5 minutes).[9]
-
Measure the absorbance at the specified wavelength (e.g., 540 nm).
-
-
Calculation:
-
Subtract the absorbance of the blank from all standard and sample readings.
-
Create a standard curve by plotting the absorbance of the standards against their concentrations.
-
Determine the magnesium concentration in the samples from the standard curve. Account for any pre-dilution of the sample if performed.
-
-
References
- 1. When EGF is offside, magnesium is wasted - PMC [pmc.ncbi.nlm.nih.gov]
- 2. content-assets.jci.org [content-assets.jci.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. The EGFR tyrosine kinase inhibitor tyrphostin AG-1478 causes hypomagnesemia and cardiac dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Renal magnification by EGF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the EGFR Inhibitor Erlotinib on Magnesium Handling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. assaygenie.com [assaygenie.com]
- 10. vitroscient.com [vitroscient.com]
- 11. csun.edu [csun.edu]
- 12. agilent.com [agilent.com]
- 13. Comparative Analysis of Serum Magnesium Ion Levels Using Three Measurement Methods: Spectrophotometry, Atomic Absorption Spectrophotometry, and Inductively Coupled Plasma With Optical Emission Spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nemi.gov [nemi.gov]
- 15. Magnesium (Mg) Colorimetric Assay Kit - Elabscience® [elabscience.com]
Validation & Comparative
Tyrphostin AG 568: A Comparative Analysis of a Classic Tyrosine Kinase Inhibitor
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Tyrphostin AG 568's performance against other notable tyrphostins. This document synthesizes available experimental data to highlight the compound's activity and specificity, offering insights for future research and development.
Tyrphostins represent a broad class of synthetic compounds that were among the first rationally designed inhibitors of protein tyrosine kinases. Their development paved the way for more targeted therapies in cancer and other diseases driven by aberrant kinase activity. This compound is a member of this extensive family, primarily investigated for its effects on hematopoietic cells.
Quantitative Data Summary: A Head-to-Head Comparison
The following tables summarize the inhibitory activities of this compound and other well-characterized tyrphostins against various protein tyrosine kinases. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.
| Compound | Target Kinase | Cell Line | IC50 / Effect |
| This compound | p210bcr-abl | K562 | Does not inhibit kinase activity in vitro[1][2] |
| Tyrphostin AG 1112 | p210bcr-abl | K562 | Potent inhibitor[3][4] |
| Tyrphostin AG 957 | p210bcr-abl | K562 | Complete inhibition[1][2] |
| Tyrphostin AG 490 | JAK2 | - | ~10 µM |
| EGFR | - | 100 nM | |
| Tyrphostin B42 (AG 490) | JAK2 | - | Potent inhibitor[1][2] |
| Tyrphostin AG 1478 | EGFR | - | 3 nM |
Note on this compound: While initially investigated for its potential to target the p210bcr-abl oncoprotein associated with chronic myelogenous leukemia (CML), in vitro studies have shown that this compound inhibits the growth of the K562 CML cell line without directly inhibiting the tyrosine kinase activity of p210bcr-abl in an immune complex kinase assay.[1][2] This suggests that its mechanism of action in this context may be indirect or target other cellular pathways. In contrast, other tyrphostins like AG 1112 and AG 957 have demonstrated potent inhibition of p210bcr-abl kinase activity.[1][2][3][4]
Signaling Pathway Inhibition
Tyrphostins exert their effects by interfering with intracellular signaling cascades. Below are diagrams of two major pathways targeted by this class of inhibitors: the BCR-ABL and EGFR signaling pathways.
References
- 1. cris.huji.ac.il [cris.huji.ac.il]
- 2. Tyrphostin induced growth inhibition: correlation with effect on p210bcr-abl autokinase activity in K562 chronic myelogenous leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tyrphostin-induced inhibition of p210bcr-abl tyrosine kinase activity induces K562 to differentiate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
Validating the Inhibitory Effect of Tyrphostin AG 568: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Tyrphostin AG 568, a tyrosine kinase inhibitor, alongside other relevant compounds. The information presented is intended to aid in the evaluation of its inhibitory effects and potential therapeutic applications. This document summarizes key experimental data, details methodologies for crucial experiments, and visualizes relevant biological pathways and workflows.
Executive Summary
This compound is a member of the tyrphostin family of protein tyrosine kinase inhibitors. It has been investigated for its ability to induce erythroid differentiation in the chronic myelogenous leukemia (CML) cell line K562. The primary therapeutic target in CML is the constitutively active p210bcr-abl tyrosine kinase. While some reports suggest that this compound's effects are mediated through the inhibition of p210bcr-abl, other studies indicate that it can inhibit K562 cell growth without directly inhibiting the kinase's activity in vitro. This guide presents the available data to offer a balanced perspective on its mechanism of action. For comparison, data for a related compound, Tyrphostin AG 1112, and the well-established p210bcr-abl inhibitor, Imatinib (B729), are included.
Data Presentation
Table 1: Comparative Inhibitory Activity on p210bcr-abl and K562 Cells
| Compound | Target | Assay Type | Cell Line | IC50 / Effect | Reference |
| This compound | p210bcr-abl | Immune Complex Kinase Assay | K562 | No inhibition observed | [1][2] |
| K562 Cell Growth | Cell Proliferation Assay | K562 | IC50 < 50 µM | [1][2] | |
| K562 Cell Differentiation | Erythroid Differentiation | K562 | Induces differentiation | [3] | |
| Tyrphostin AG 1112 | p210bcr-abl | Kinase Assay | - | 2 µM | [4][5] |
| Imatinib | K562 Cell Growth | Cell Proliferation Assay | K562 | ~0.2-0.5 µM | [6][7] |
| p210bcr-abl | Kinase Assay | - | Potent Inhibitor | [8][9] |
Experimental Protocols
K562 Cell Growth Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on the proliferation of K562 human chronic myelogenous leukemia cells.
Materials:
-
K562 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compounds (e.g., this compound, Imatinib) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplates
-
Cell viability reagent (e.g., MTT, XTT, or a reagent for a resazurin-based assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed K562 cells in a 96-well plate at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Compound Addition: Prepare serial dilutions of the test compounds. Add the desired final concentrations of the compounds to the wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a suitable curve-fitting software.
p210bcr-abl Immune Complex Kinase Assay
Objective: To assess the in vitro inhibitory effect of a compound on the autophosphorylation activity of the p210bcr-abl tyrosine kinase.
Materials:
-
K562 cells (as a source of p210bcr-abl)
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
Anti-Abl antibody
-
Protein A/G-agarose beads
-
Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
[γ-³²P]ATP
-
Test compounds
-
SDS-PAGE gels and electrophoresis apparatus
-
Autoradiography film or a phosphorimager
Procedure:
-
Cell Lysis: Lyse K562 cells in ice-cold lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G-agarose beads.
-
Incubate the pre-cleared lysate with an anti-Abl antibody overnight at 4°C.
-
Add protein A/G-agarose beads to capture the antibody-antigen complexes.
-
Wash the immunoprecipitates several times with lysis buffer and then with kinase assay buffer.
-
-
Kinase Reaction:
-
Resuspend the beads in kinase assay buffer.
-
Add the test compound at various concentrations or a vehicle control.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate at 30°C for 15-30 minutes.
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to autoradiography film or a phosphorimager to visualize the phosphorylated p210bcr-abl.
-
-
Data Analysis: Quantify the band intensity to determine the extent of inhibition of p210bcr-abl autophosphorylation by the test compound.
Mandatory Visualization
Caption: p210bcr-abl signaling pathway and points of inhibition.
Caption: Experimental workflows for assessing inhibitor efficacy.
Discussion of Conflicting Data
A critical point of consideration for this compound is the conflicting evidence regarding its direct inhibitory effect on p210bcr-abl. One study reports that this compound, along with AG 1112, inhibits p210bcr-abl tyrosine kinase activity in K562 cells, leading to erythroid differentiation[3]. Conversely, a separate, detailed study on a series of tyrphostins found that while this compound inhibits the growth of K562 cells, it does not inhibit p210bcr-abl tyrosine kinase activity in an immune complex kinase assay[1][2].
This discrepancy suggests two potential scenarios:
-
Indirect Inhibition or Alternative Pathway: this compound may not directly inhibit the catalytic activity of p210bcr-abl but could interfere with its downstream signaling pathways or affect the stability of the oncoprotein. Its ability to induce differentiation might be mediated through a p210bcr-abl-independent mechanism.
-
Assay-Dependent Effects: The observed differences could be due to variations in the experimental protocols of the kinase assays used in the different studies.
Further research is warranted to elucidate the precise molecular mechanism by which this compound exerts its effects on K562 cells.
Conclusion
This compound demonstrates a clear biological effect on K562 chronic myelogenous leukemia cells by inhibiting their growth and inducing erythroid differentiation. However, the existing data presents a conflicting view on its direct interaction with the p210bcr-abl kinase. While it shows promise as a chemical tool for studying cell differentiation, its therapeutic potential is contingent on a clearer understanding of its mechanism of action. In comparison, Imatinib remains the benchmark for direct and potent inhibition of p210bcr-abl. Researchers utilizing this compound should consider the possibility of off-target or indirect effects and interpret their results accordingly.
References
- 1. Tyrphostin induced growth inhibition: correlation with effect on p210bcr-abl autokinase activity in K562 chronic myelogenous leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cris.huji.ac.il [cris.huji.ac.il]
- 3. Tyrphostin-induced inhibition of p210bcr-abl tyrosine kinase activity induces K562 to differentiate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Effectiveness of imatinib mesylate over etoposide in the treatment of sensitive and resistant chronic myeloid leukaemia cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Control Experiments for Tyrphostin AG 568 Studies: A Comparative Guide
For researchers, scientists, and drug development professionals investigating the effects of Tyrphostin AG 568, a potent tyrosine kinase inhibitor, this guide provides a framework for designing robust control experiments. By objectively comparing its performance with alternative inhibitors and employing standardized experimental protocols, researchers can ensure the validity and reproducibility of their findings. This compound has been noted for its ability to inhibit p210bcr-abl tyrosine kinase activity and induce erythroid differentiation, showing potential as a therapeutic agent.[1]
Comparative Analysis of Tyrosine Kinase Inhibitors
A crucial aspect of studying a specific inhibitor is to compare its efficacy against other known inhibitors of the same target. In the context of this compound's effect on the Bcr-Abl tyrosine kinase, relevant comparators include other tyrphostins and established Bcr-Abl inhibitors.
| Inhibitor | Target Kinase | IC50 | Cell Line/Condition |
| This compound | p210bcr-abl | Data not readily available | K562 cells |
| Tyrphostin AG 1112 | p210bcr-abl | 2 µM | In vitro |
| EGFR | 15 µM | In vitro | |
| PDGFR | 20 µM | In vitro | |
| Imatinib | c-Abl | 0.4 µM | In vitro |
| Bcr-Abl | ~0.025 µM (for autophosphorylation) | In vitro | |
| Nilotinib | Bcr-Abl | < 30 nM | Murine myeloid progenitor cells |
| Dasatinib | Bcr-Abl | 3 nM | In vitro |
Note: IC50 values can vary depending on the experimental conditions (e.g., ATP concentration in in vitro kinase assays). The data presented is for comparative purposes.
Experimental Protocols
To ensure consistency and allow for cross-study comparisons, detailed and standardized protocols are essential. Below are key experimental methodologies for evaluating the efficacy and mechanism of action of this compound and its alternatives.
In Vitro Bcr-Abl Kinase Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of the Bcr-Abl kinase.
Materials:
-
Recombinant Bcr-Abl kinase
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 5 mM MgCl₂, 2 mM MnCl₂, 50 µM Na₃VO₄)
-
Peptide substrate (e.g., a biotinylated peptide containing a tyrosine residue)
-
ATP (at or near the Km for Bcr-Abl)
-
This compound and other inhibitors (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound and other inhibitors in DMSO. The final DMSO concentration in the assay should be kept below 1%.
-
Assay Plate Setup: Add 1 µL of each inhibitor dilution to the wells of a 384-well plate. Include DMSO-only wells as a "no inhibitor" control and wells without enzyme as a background control.
-
Enzyme Addition: Prepare a solution of recombinant Bcr-Abl kinase in kinase assay buffer and add 2 µL to each well (except the background control).
-
Initiation of Kinase Reaction: Prepare a solution containing the peptide substrate and ATP in kinase assay buffer. Add 2 µL of this mixture to all wells to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Detection (using ADP-Glo™):
-
Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Normalize the data by setting the "no inhibitor" control as 100% kinase activity. Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability and Proliferation Assay
This assay determines the effect of the inhibitors on the growth and survival of cancer cells that are dependent on the target kinase, such as the K562 cell line for Bcr-Abl.
Materials:
-
K562 cells (or other relevant cell line)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound and other inhibitors
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar (e.g., MTT, XTT)
-
Opaque-walled 96-well plates
-
Luminometer or spectrophotometer
Procedure:
-
Cell Seeding: Seed K562 cells into a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of complete culture medium.
-
Inhibitor Treatment: Prepare serial dilutions of this compound and other inhibitors in complete culture medium. Add the diluted inhibitors to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Signal Detection (using CellTiter-Glo®):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Western Blot Analysis of Bcr-Abl Phosphorylation
This technique is used to detect the phosphorylation status of Bcr-Abl and its downstream signaling proteins within cells after inhibitor treatment, providing a direct measure of target engagement.
Materials:
-
K562 cells
-
This compound and other inhibitors
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies:
-
Anti-phospho-Bcr (Tyr177)
-
Anti-Bcr (total)
-
Anti-phospho-STAT5 (Tyr694)
-
Anti-STAT5 (total)
-
Anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat K562 cells with various concentrations of this compound or other inhibitors for a specified time (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis: Perform densitometry analysis of the protein bands. Normalize the phosphorylated protein signal to the total protein signal, which is then normalized to the loading control.
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions within signaling pathways and the logical flow of experiments is crucial for understanding the mechanism of action of this compound.
Caption: Bcr-Abl Signaling Pathway and Inhibition by this compound.
References
Tyrphostin AG 568: A Comparative Analysis Against General Tyrosine Kinase Inhibitors
For Immediate Release
In the landscape of targeted cancer therapy, tyrosine kinase inhibitors (TKIs) have emerged as a cornerstone, revolutionizing treatment for various malignancies. This guide provides a detailed comparison of Tyrphostin AG 568, an early generation TKI, with more contemporary, general tyrosine kinase inhibitors, focusing on their application in Chronic Myeloid Leukemia (CML), a disease driven by the BCR-ABL fusion protein. This analysis is intended for researchers, scientists, and drug development professionals, offering objective data and experimental context to inform future research and development.
Executive Summary
This compound is a member of the tyrphostin family of protein tyrosine kinase inhibitors. While initial studies suggested its potential in targeting the p210bcr-abl oncoprotein that characterizes CML, further research has revealed a more complex mechanism of action. Unlike modern BCR-ABL inhibitors such as Imatinib, Dasatinib, and Nilotinib, which demonstrate potent and direct inhibition of the BCR-ABL kinase, evidence suggests that this compound's primary anti-leukemic effect in BCR-ABL positive cells may not be through direct enzymatic inhibition. This guide will delve into the available data, comparing the cellular effects of this compound with the direct enzymatic inhibition of established BCR-ABL targeted therapies.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for this compound and a selection of general TKIs, focusing on their activity against the BCR-ABL target and relevant cell lines.
Table 1: Inhibitory Activity Against BCR-ABL and K562 Cells
| Inhibitor | Target | IC50 (Biochemical Assay) | IC50 (K562 Cellular Assay) | Reference |
| This compound | p210bcr-abl | No significant inhibition reported in immune complex kinase assay | Growth Inhibition IC50 <50 µM | [1][2] |
| Imatinib | c-ABL | 0.4 µM | 0.25 µM - 1.0 µM | |
| Nilotinib | c-ABL | 45 nM | 13 nM | [3] |
| Dasatinib | c-ABL | 9 nM | <1 nM - 5 nM | [3] |
Note: The K562 cell line is a human CML cell line that is positive for the BCR-ABL fusion protein.
Experimental Protocols
The determination of inhibitor potency is critical for comparative analysis. Below are detailed methodologies for key experiments cited in this guide.
In Vitro Kinase Assay (Immune Complex Kinase Assay for p210bcr-abl)
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of the BCR-ABL kinase.
-
Cell Lysis: K562 cells, which endogenously express p210bcr-abl, are lysed in a buffer containing detergents and protease inhibitors to release cellular proteins, including the target kinase.
-
Immunoprecipitation: The cell lysate is incubated with an antibody specific for the BCR-ABL protein. This antibody-protein complex is then captured on protein A/G-agarose beads.
-
Kinase Reaction: The immunoprecipitated BCR-ABL kinase, bound to the beads, is washed and then incubated in a kinase reaction buffer containing a substrate (e.g., a synthetic peptide or an exogenous protein like histone H1), ATP (often radiolabeled with γ-³²P), and the test inhibitor (e.g., this compound) at various concentrations.
-
Detection of Phosphorylation: The reaction is stopped, and the phosphorylated substrate is separated by SDS-PAGE. The amount of incorporated radiolabel is quantified using autoradiography or phosphorimaging.
-
IC50 Determination: The concentration of the inhibitor that reduces the kinase activity by 50% (IC50) is determined by plotting the percentage of inhibition against the inhibitor concentration.[1][2]
Cellular Proliferation Assay (e.g., MTT Assay)
This assay measures the effect of a compound on the viability and proliferation of cancer cells.
-
Cell Seeding: K562 cells are seeded in 96-well plates at a predetermined density.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the compound concentration.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
BCR-ABL Signaling Pathway
The BCR-ABL oncoprotein is a constitutively active tyrosine kinase that drives CML by activating multiple downstream signaling pathways, leading to uncontrolled cell proliferation and survival.
Caption: BCR-ABL signaling pathways and points of inhibition.
Experimental Workflow: In Vitro Kinase IC50 Determination
This diagram illustrates the key steps in determining the half-maximal inhibitory concentration (IC50) of a kinase inhibitor in a biochemical assay.
References
- 1. cris.huji.ac.il [cris.huji.ac.il]
- 2. Tyrphostin induced growth inhibition: correlation with effect on p210bcr-abl autokinase activity in K562 chronic myelogenous leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tyrphostin-induced inhibition of p210bcr-abl tyrosine kinase activity induces K562 to differentiate - PubMed [pubmed.ncbi.nlm.nih.gov]
Tyrphostin AG 568: A Comparative Analysis of Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Tyrphostin AG 568 is a member of the tyrphostin family of synthetic protein tyrosine kinase inhibitors. It is primarily recognized for its inhibitory activity against the p210bcr-abl tyrosine kinase, a key driver in chronic myelogenous leukemia (CML).[1] This guide provides a comparative analysis of this compound's known primary target and discusses the potential for off-target inhibition based on the characteristics of the broader tyrphostin family.
Data Presentation
While this compound is established as a potent inhibitor of the p210bcr-abl kinase, a comprehensive public database of its inhibitory activity against a wide panel of kinases is not currently available.[2][3] This contrasts with other members of the tyrphostin family, for which more extensive selectivity data has been published. For context, the table below includes data for other notable tyrphostins to illustrate the potential for cross-reactivity within this class of compounds.
| Compound | Primary Target(s) | Other Kinases Inhibited | IC50 Values |
| This compound | p210bcr-abl | Not extensively profiled | Not widely reported |
| Tyrphostin AG 490 | Jak2, Jak3 | EGFR, ErbB2 | Jak2: 10 µM, Jak3: 20 µM, EGFR: 2 µM, ErbB2: 13.5 µM[4] |
| Tyrphostin AG 1478 | EGFR (ErbB1) | ErbB4 | ~3 nM (in vitro for EGFR)[5] |
| Tyrphostin A8 (AG10) | Unknown | Calcineurin (phosphatase) | 21 µM[6] |
| Tyrphostin A23 (AG18) | EGFR | Calcineurin (phosphatase) | 62 µM[6] |
| Tyrphostin A48 (AG112) | Unknown | Calcineurin (phosphatase) | 30 µM[6] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
The data on other tyrphostins suggests that while they have primary targets, they can also inhibit other kinases, often with varying potency. For instance, Tyrphostin AG 490 inhibits both Janus kinases (Jak2, Jak3) and receptor tyrosine kinases (EGFR, ErbB2).[4] Furthermore, some tyrphostins have been shown to inhibit serine/threonine phosphatases like calcineurin, indicating that off-target effects are not limited to the kinase family.[6]
Signaling Pathways and Inhibition
The primary target of this compound, the p210bcr-abl fusion protein, is a constitutively active tyrosine kinase that drives the proliferation of hematopoietic cells in CML. Its inhibition is a key therapeutic strategy.
Caption: Inhibition of p210bcr-abl by this compound.
Given the inhibitory patterns of other tyrphostins, it is plausible that this compound could affect other signaling pathways. For example, if it were to inhibit EGFR, as seen with Tyrphostin AG 490, it would impact pathways controlling cell growth and differentiation.
Experimental Protocols
To assess the inhibitory activity of this compound against its primary target and to screen for off-target effects, a variety of in vitro kinase assays can be employed. Below are generalized protocols for such experiments.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol can be adapted to measure the IC50 of this compound against p210bcr-abl or other kinases of interest.
1. Materials:
-
Recombinant human p210bcr-abl kinase domain
-
Specific peptide substrate for the kinase
-
This compound stock solution (in DMSO)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader
2. Procedure:
-
Prepare serial dilutions of this compound in the kinase reaction buffer.
-
Add the kinase, peptide substrate, and this compound dilutions to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method.
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Caption: Workflow for an in vitro kinase inhibition assay.
Cell-Based Assay for p210bcr-abl Inhibition
This method assesses the ability of this compound to inhibit p210bcr-abl activity within a cellular context.
1. Materials:
-
K562 cell line (human CML cells expressing p210bcr-abl)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer
-
Antibodies: anti-phospho-CrkL (a downstream target of Bcr-Abl) and anti-total-CrkL
-
SDS-PAGE and Western blotting reagents
2. Procedure:
-
Culture K562 cells to the desired density.
-
Treat cells with varying concentrations of this compound for a specified duration.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with anti-phospho-CrkL antibody.
-
Strip and re-probe the membrane with an anti-total-CrkL antibody for loading control.
-
Quantify the band intensities to determine the inhibition of Bcr-Abl activity.
Conclusion
This compound is a known inhibitor of the p210bcr-abl tyrosine kinase. While its primary target is well-established, a comprehensive selectivity profile across the human kinome is not publicly available. Based on the behavior of other tyrphostin compounds, it is reasonable to assume that this compound may have off-target effects on other kinases. Researchers using this compound should consider performing broader kinase profiling to fully characterize its activity and ensure the specificity of their findings. The provided experimental protocols offer a starting point for such investigations.
References
- 1. Tyrphostin-induced inhibition of p210bcr-abl tyrosine kinase activity induces K562 to differentiate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Tyrphostin AG-490 | Cell Signaling Technology [cellsignal.com]
- 5. Tyrphostin AG 1478 | Cell Signaling Technology [cellsignal.com]
- 6. Inhibition of calcineurin by the tyrphostin class of tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Tyrphostin AG 568: A Comparative Guide to Its Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the tyrosine kinase inhibitor Tyrphostin AG 568, with a focus on its cross-reactivity and target specificity. The available experimental data presents a nuanced and, at times, contradictory profile for this compound, underscoring the importance of careful experimental validation.
Executive Summary
This compound is a member of the tyrphostin family of protein tyrosine kinase inhibitors. While initially investigated for its potential to inhibit the BCR-ABL fusion protein, a key driver in Chronic Myelogenous Leukemia (CML), subsequent studies have yielded conflicting results regarding its efficacy against this primary target. This guide synthesizes the available data to provide a clear comparison and detailed experimental protocols for researchers evaluating this compound.
Quantitative Data Summary
The primary target of this compound has been identified as the p210bcr-abl tyrosine kinase. However, the literature presents conflicting evidence regarding its inhibitory activity. The following table summarizes the key findings.
| Compound | Primary Target | Cell Line | Assay Type | IC50 | Finding | Reference |
| This compound | p210bcr-abl | K562 | Cellular | Not Reported | Inhibits p210bcr-abl tyrosine kinase activity | Anafi et al., 1993[1][2] |
| This compound | p210bcr-abl | K562 | In vitro immune complex kinase assay | > 50 µM | Does not inhibit p210bcr-abl autokinase activity | Kaur et al., 1994[3][4] |
| Tyrphostin AG 1112 | p210bcr-abl | K562 | Cellular | Not Reported | Inhibits p210bcr-abl tyrosine kinase activity | Anafi et al., 1993[1][2] |
Note: A broad kinase selectivity profile for this compound against a panel of other tyrosine kinases is not currently available in the public domain. The study by Kaur et al. (1994) suggests that the growth-inhibitory effects of this compound on K562 cells may be independent of direct p210bcr-abl kinase inhibition, indicating potential off-target effects that remain to be elucidated.[3][4]
Signaling Pathway and Experimental Workflow
To provide context for the experimental data, the following diagrams illustrate the BCR-ABL signaling pathway and a typical workflow for an in vitro kinase assay.
Experimental Protocols
The following is a detailed methodology for the in vitro immune complex kinase assay used to assess p210bcr-abl autokinase activity, as described by Kaur et al. (1994).[3][4]
Objective: To determine the in vitro effect of this compound on the autophosphorylation of p210bcr-abl.
1. Cell Culture and Lysis:
-
Culture K562 cells in RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics at 37°C in a humidified 5% CO2 atmosphere.
-
Harvest exponentially growing cells and wash with phosphate-buffered saline (PBS).
-
Lyse the cells in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Nonidet P-40, 0.5% deoxycholate, 0.1% SDS, and protease and phosphatase inhibitors) on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
2. Immunoprecipitation:
-
Pre-clear the supernatant by incubating with protein A-Sepharose beads for 30 minutes at 4°C.
-
Incubate the pre-cleared lysate with an anti-Abl antibody overnight at 4°C with gentle rotation.
-
Add protein A-Sepharose beads and incubate for an additional 2 hours at 4°C.
-
Collect the immune complexes by centrifugation and wash several times with lysis buffer and then with a kinase assay buffer.
3. In Vitro Kinase Assay:
-
Resuspend the washed immune complexes in a kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MnCl2, 10 mM MgCl2).
-
Add various concentrations of this compound (dissolved in DMSO) or DMSO as a vehicle control to the reaction mixture.
-
Initiate the kinase reaction by adding 10 µCi of [γ-32P]ATP.
-
Incubate the reaction mixture at 30°C for 20 minutes.
-
Terminate the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
4. Analysis:
-
Resolve the proteins by SDS-PAGE.
-
Dry the gel and expose it to an X-ray film for autoradiography.
-
Identify the p210bcr-abl band and quantify the level of phosphorylation using densitometry.
Comparison with Alternatives
Given the conflicting data for this compound's primary target, a direct comparison of its cross-reactivity with other BCR-ABL inhibitors is challenging. However, the initial study by Anafi et al. (1993) also examined Tyrphostin AG 1112.[1][2] Both compounds were reported to inhibit p210bcr-abl activity in K562 cells and induce erythroid differentiation.[1][2] The study suggested that AG 1112 was particularly potent.[1][2]
For researchers considering this compound as a BCR-ABL inhibitor, it is crucial to consider the contradictory findings. The work by Kaur et al. (1994) suggests that any observed cellular effects may not be due to direct inhibition of BCR-ABL's kinase activity.[3][4] Therefore, more specific and well-characterized BCR-ABL inhibitors, such as Imatinib, Dasatinib, or Nilotinib, would be more suitable alternatives for studies focused on this particular kinase.
If the interest in this compound lies in its potential non-BCR-ABL mediated effects on CML cell growth, further investigation into its actual molecular targets is warranted.
Conclusion
The cross-reactivity profile of this compound remains largely uncharacterized. The conflicting reports on its primary target, p210bcr-abl, highlight the critical need for researchers to independently validate the activity of this and other kinase inhibitors in their specific experimental systems. The lack of broad kinase screening data makes it difficult to predict its off-target effects. For studies requiring specific inhibition of BCR-ABL, the use of more extensively profiled and clinically validated inhibitors is recommended. Future research should focus on comprehensive kinase profiling of this compound to elucidate its true mechanism of action and potential for cross-reactivity.
References
- 1. Tyrphostin-induced inhibition of p210bcr-abl tyrosine kinase activity induces K562 to differentiate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. cris.huji.ac.il [cris.huji.ac.il]
- 4. Tyrphostin induced growth inhibition: correlation with effect on p210bcr-abl autokinase activity in K562 chronic myelogenous leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Tyrphostin AG 568: A Comparative Analysis of Efficacy in Chronic Myelogenous Leukemia Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the tyrosine kinase inhibitor Tyrphostin AG 568, with a focus on its efficacy in the context of chronic myelogenous leukemia (CML). The primary cell line discussed is the K562 human CML cell line, which is characterized by the presence of the BCR-ABL fusion protein, a constitutively active tyrosine kinase that drives oncogenesis. The guide compares this compound with the clinically established BCR-ABL inhibitor, Imatinib (B729), and provides context with other tyrphostin compounds.
Executive Summary
This compound has been investigated for its potential to inhibit the growth of chronic myelogenous leukemia cells. However, the publicly available data on its quantitative efficacy is limited, and there are conflicting reports regarding its precise mechanism of action. While it has been shown to inhibit the proliferation of K562 cells, a specific half-maximal inhibitory concentration (IC50) value is not consistently reported in the literature. In contrast, Imatinib is a well-characterized inhibitor of the BCR-ABL kinase with established efficacy data. This guide presents the available information to aid researchers in understanding the preclinical profile of this compound.
Data Presentation: Efficacy in K562 CML Cell Line
Due to the lack of specific IC50 values for this compound in the reviewed literature, a direct quantitative comparison is not possible. The following table summarizes the available qualitative findings for this compound and provides quantitative data for the established comparator, Imatinib, in the K562 cell line.
| Compound | Target/Reported Mechanism | Cell Line | Efficacy (IC50) | Key Findings |
| This compound | BCR-ABL Tyrosine Kinase | K562 | Not Reported | - Inhibits the growth of K562 cells.[1][2]- Induces erythroid differentiation.[3]- Conflicting reports on mechanism: One study reports inhibition of p210bcr-abl kinase activity,[3] while another indicates growth inhibition occurs without direct inhibition of p210bcr-abl kinase in an in vitro assay.[1][2] |
| Imatinib | BCR-ABL Tyrosine Kinase | K562 | ~0.2 - 0.5 µM | - Potent inhibitor of K562 cell proliferation.[4][5][6]- Induces apoptosis in K562 cells.[7]- Standard-of-care therapeutic for CML. |
| Tyrphostin AG 1112 | BCR-ABL Tyrosine Kinase | K562 | Not Reported | - Potent inhibitor of p210bcr-abl tyrosine kinase activity.[3] |
| Tyrphostin AG 957 | BCR-ABL Tyrosine Kinase | K562 | < 50 µM | - Inhibits both K562 cell growth and p210bcr-abl kinase activity.[1][2] |
Experimental Protocols
The following is a generalized protocol for assessing the efficacy of a tyrosine kinase inhibitor, such as this compound, on the K562 cell line, based on methodologies described in the literature.
Cell Viability Assay (MTT/XTT-Based)
-
Cell Culture: K562 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.
-
Drug Preparation: A stock solution of the inhibitor (e.g., this compound) is prepared in a suitable solvent, such as DMSO. Serial dilutions are then made in the culture medium to achieve the desired final concentrations.
-
Treatment: The prepared drug dilutions are added to the wells. A vehicle control (medium with the same concentration of DMSO) and an untreated control are included.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.[4][5][8]
-
MTT/XTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or a similar tetrazolium salt (XTT) is added to each well and incubated for 3-4 hours. Metabolically active cells will reduce the tetrazolium salt to a colored formazan (B1609692) product.
-
Solubilization and Measurement: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO or a detergent solution). The absorbance is then measured using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
BCR-ABL Kinase Activity Assay (In Vitro)
-
Immunoprecipitation: K562 cell lysates are prepared, and the p210bcr-abl protein is immunoprecipitated using an anti-ABL antibody.
-
Kinase Reaction: The immunoprecipitated protein is incubated in a kinase reaction buffer containing ATP and a suitable substrate. The inhibitor at various concentrations is added to the reaction mixture.
-
Detection: The phosphorylation of the substrate is measured. This can be done using radiolabeled ATP (γ-³²P-ATP) followed by autoradiography or using phospho-specific antibodies in an ELISA or Western blot format. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.[9]
-
Data Analysis: The kinase activity at each inhibitor concentration is expressed as a percentage of the activity in the absence of the inhibitor. The IC50 value is determined from the dose-response curve.
Visualizations
Signaling Pathway
References
- 1. Tyrphostin induced growth inhibition: correlation with effect on p210bcr-abl autokinase activity in K562 chronic myelogenous leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cris.huji.ac.il [cris.huji.ac.il]
- 3. Tyrphostin-induced inhibition of p210bcr-abl tyrosine kinase activity induces K562 to differentiate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effectiveness of imatinib mesylate over etoposide in the treatment of sensitive and resistant chronic myeloid leukaemia cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ketoconazole Reverses Imatinib Resistance in Human Chronic Myelogenous Leukemia K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxic Effects of Some Flavonoids and Imatinib on the K562 Chronic Myeloid Leukemia Cell Line: Data Analysis Using the Combination Index Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
A Comparative Guide to the Inhibition of Calcineurin by Tyrphostin Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory effects of various tyrphostin compounds on calcineurin, a crucial serine/threonine phosphatase involved in numerous cellular signaling pathways. The performance of these compounds is contrasted with established calcineurin inhibitors, supported by experimental data and detailed methodologies.
Introduction to Calcineurin and Tyrphostins
Calcineurin, also known as protein phosphatase 2B (PP2B), is a calcium and calmodulin-dependent enzyme that plays a pivotal role in T-cell activation, neuronal development, and muscle growth. Its primary function is to dephosphorylate the nuclear factor of activated T-cells (NFAT), leading to its translocation to the nucleus and the transcription of genes essential for the immune response.[1][2] Consequently, calcineurin is a significant target for immunosuppressive drugs.
Tyrphostins are a class of synthetic compounds originally designed as inhibitors of protein tyrosine kinases.[3] However, due to their structural similarity to tyrosine, some members of this family have been investigated for their effects on other enzymes, including the serine/threonine phosphatase calcineurin.[3][4] This guide explores the efficacy of specific tyrphostin compounds as calcineurin inhibitors.
Quantitative Comparison of Calcineurin Inhibitors
The inhibitory potency of several tyrphostin compounds against calcineurin has been evaluated and compared with the well-established immunosuppressants, Cyclosporin A and FK506 (Tacrolimus). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce enzyme activity by 50%, are summarized below.
| Inhibitor | IC50 (µM) | Target/Mechanism | Notes |
| Tyrphostin A8 | 21 | Calcineurin (Competitive) | Also a tyrosine kinase inhibitor.[3][4] |
| Tyrphostin A23 | 62 | Calcineurin | Also an EGFR inhibitor with an IC50 of 35 µM.[3][4] |
| Tyrphostin A48 | 30 | Calcineurin | Also a tyrosine kinase inhibitor.[3][4] |
| Tyrphostin A46 | > 200 (Inactive) | - | Did not inhibit calcineurin at concentrations up to 200 µM.[3][4] |
| Tyrphostin A63 | > 200 (Inactive) | - | Did not inhibit calcineurin at concentrations up to 200 µM.[3][4] |
| Cyclosporin A | ~0.065 | Calcineurin (via Cyclophilin) | Potent, widely used immunosuppressant. |
| FK506 (Tacrolimus) | ~0.002 | Calcineurin (via FKBP12) | Highly potent immunosuppressant. |
Structure-Activity Relationship of Tyrphostins
The comparison of active and inactive tyrphostin compounds suggests that specific structural features are crucial for calcineurin inhibition. Tyrphostins A8, A23, and A48, which demonstrated inhibitory activity, share a common benzylidenemalononitrile (B1330407) or similar core structure. In contrast, Tyrphostins A46 and A63, which were found to be inactive against calcineurin, possess different chemical moieties. A detailed analysis of the chemical structures of these compounds can provide insights for the rational design of more potent and selective calcineurin inhibitors based on the tyrphostin scaffold.
Calcineurin Signaling Pathway
The calcineurin-NFAT signaling pathway is a critical cascade in the activation of T-lymphocytes. An increase in intracellular calcium (Ca2+) levels leads to the activation of calmodulin, which in turn activates calcineurin. Activated calcineurin then dephosphorylates NFAT, enabling its translocation into the nucleus, where it activates the transcription of genes encoding cytokines like Interleukin-2 (IL-2), leading to T-cell proliferation and an immune response.
Experimental Protocols
Calcineurin Phosphatase Activity Assay
This protocol describes a method to determine the inhibitory activity of tyrphostin compounds against calcineurin using the colorimetric substrate p-nitrophenyl phosphate (B84403) (pNPP).
Materials:
-
Purified bovine brain calcineurin
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 6 mM MgCl₂, 0.5 mM DTT, 0.2 mM CaCl₂, and 1 µM calmodulin
-
p-Nitrophenyl phosphate (pNPP) solution (10 mM in assay buffer)
-
Tyrphostin compounds (stock solutions in DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Stop Solution: 0.5 M NaOH
Experimental Workflow:
Procedure:
-
Preparation of Reagents: Prepare all solutions as described in the materials section. Create serial dilutions of the tyrphostin compounds in the assay buffer. The final DMSO concentration in the assay should be kept below 1% to avoid solvent effects.
-
Assay Setup: In a 96-well microplate, add 50 µL of assay buffer to each well. Add 10 µL of the diluted tyrphostin compound or vehicle (DMSO) for the control wells.
-
Enzyme Addition: Add 20 µL of purified calcineurin to each well.
-
Pre-incubation: Gently mix the plate and pre-incubate for 10 minutes at 30°C to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Start the phosphatase reaction by adding 20 µL of the 10 mM pNPP solution to each well.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction proceeds within the linear range.
-
Reaction Termination: Stop the reaction by adding 100 µL of 0.5 M NaOH to each well. The addition of NaOH will also induce the yellow color of the p-nitrophenolate product.
-
Data Acquisition: Measure the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of calcineurin inhibition for each tyrphostin concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
Several tyrphostin compounds have been identified as inhibitors of the serine/threonine phosphatase calcineurin.[3][4] Notably, Tyrphostin A8 exhibits competitive inhibition with an IC50 value of 21 µM. While these compounds are significantly less potent than established calcineurin inhibitors like Cyclosporin A and FK506, their novel chemical scaffold presents a potential starting point for the development of new classes of calcineurin inhibitors. Further investigation into the structure-activity relationship and optimization of the tyrphostin backbone could lead to the discovery of more potent and selective modulators of calcineurin activity, with potential therapeutic applications in immunology and other fields where calcineurin signaling is implicated. The off-target effects of these compounds, particularly their primary activity as tyrosine kinase inhibitors, must be carefully considered in any drug development program.
References
Safety Operating Guide
Proper Disposal Procedures for Tyrphostin AG 568: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of potent compounds like Tyrphostin AG 568 is paramount. This guide provides essential safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
This compound is a tyrosine kinase inhibitor that has been shown to inhibit the p210bcr-abl tyrosine kinase, an enzyme associated with chronic myelogenous leukemia.[1][2][3] Due to its potent biological activity, it is crucial to handle and dispose of this compound and any contaminated materials with the utmost care to prevent accidental exposure and environmental contamination.
Chemical and Physical Properties
| Property | Value (for Tyrphostin AG 698) |
| Molecular Formula | C18H16N2O3 |
| Molecular Weight | 308.3 g/mol [4] |
| Physical Description | Solid (Expected) |
| Solubility | Soluble in DMSO |
Proper Disposal Procedures
The following step-by-step guide outlines the recommended procedures for the disposal of this compound and associated waste. These are based on general best practices for hazardous laboratory chemicals and potent kinase inhibitors. Always consult and adhere to your institution's specific waste disposal protocols.
-
Segregation of Waste:
-
All materials that have come into contact with this compound must be treated as hazardous waste.
-
This includes solid waste such as gloves, pipette tips, vials, and contaminated lab paper.
-
Liquid waste includes unused solutions, cell culture media containing the compound, and solvent rinses from cleaning contaminated glassware.
-
Keep solid and liquid waste in separate, clearly labeled, and sealed containers.
-
-
Solid Waste Disposal:
-
Collect all contaminated solid waste in a dedicated, puncture-resistant, and leak-proof hazardous waste container.
-
The container should be clearly labeled with "Hazardous Waste," the name of the chemical ("this compound"), and the appropriate hazard symbols.
-
Store the sealed container in a designated, secure area away from general lab traffic until it is collected by your institution's environmental health and safety (EHS) department.
-
-
Liquid Waste Disposal:
-
Collect all contaminated liquid waste in a dedicated, leak-proof, and chemically resistant container. The container material should be compatible with the solvents used.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), the solvent system, and an estimate of the concentration.
-
Do not pour any liquid waste containing this compound down the drain.
-
Store the sealed container in secondary containment to prevent spills. This secondary container should also be appropriately labeled.
-
-
Decontamination of Glassware and Surfaces:
-
All non-disposable glassware and equipment that have been in contact with this compound should be decontaminated.
-
Rinse the contaminated items with a suitable organic solvent (e.g., ethanol (B145695) or isopropanol) to solubilize the compound. Collect this solvent rinse as hazardous liquid waste.
-
Following the solvent rinse, wash the glassware thoroughly with soap and water.
-
-
Arranging for Waste Pickup:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste containers.
-
Ensure all labeling is complete and accurate before the scheduled pickup.
-
Caption: Workflow for the proper disposal of this compound waste.
Mechanism of Action: Inhibition of p210bcr-abl Signaling
This compound functions by inhibiting the tyrosine kinase activity of the p210bcr-abl fusion protein.[2] This oncoprotein is constitutively active and drives the proliferation of cancer cells by activating multiple downstream signaling pathways. The diagram below illustrates the key pathways activated by p210bcr-abl and the point of inhibition by this compound.
Caption: Inhibition of p210bcr-abl signaling by this compound.
Experimental Protocol: In Vitro Kinase Assay
To assess the inhibitory activity of this compound on a target kinase, a general in vitro kinase assay can be performed. The following is a representative protocol.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific tyrosine kinase.
Materials:
-
Purified recombinant tyrosine kinase
-
Specific peptide substrate for the kinase
-
This compound stock solution (in DMSO)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (containing MgCl2 and other necessary co-factors)
-
96- or 384-well assay plates (white, opaque for luminescence-based assays)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
Multimode plate reader
Procedure:
-
Compound Preparation:
-
Prepare a series of dilutions of this compound from the stock solution in the kinase assay buffer. A typical starting concentration range might be from 100 µM down to 1 nM.
-
Include a DMSO-only control (vehicle control).
-
-
Assay Setup:
-
In the wells of the assay plate, add the diluted this compound or vehicle control.
-
Add the purified kinase enzyme to each well.
-
Incubate at room temperature for a pre-determined time (e.g., 10-30 minutes) to allow the inhibitor to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Prepare a solution of the peptide substrate and ATP in the kinase assay buffer.
-
Add this substrate/ATP mixture to each well to start the kinase reaction.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 60 minutes). This time should be within the linear range of the kinase reaction.
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced (which is proportional to kinase activity) using a luminescence-based assay kit according to the manufacturer's instructions. This typically involves adding a reagent that converts ADP to ATP, followed by a luciferase/luciferin reaction to generate a light signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescence signal is inversely proportional to the kinase activity (higher activity consumes more ATP, leaving less for the detection reaction).
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
References
Personal protective equipment for handling Tyrphostin AG 568
Essential Safety and Handling Guide for Tyrphostin AG 568
For Researchers, Scientists, and Drug Development Professionals
Immediate Safety and Personal Protective Equipment (PPE)
Handling of this compound should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients.[2] It is crucial to prevent exposure through inhalation, skin contact, or ingestion. The following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves tested according to EN 374. | Prevents skin contact. Harmful in contact with skin.[3] |
| Eye/Face Protection | Safety glasses with side-shields or goggles. | Protects eyes from splashes and dust. |
| Skin and Body Protection | Laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | Use a properly fitted particulate respirator if dust is generated. | Prevents inhalation. Harmful if inhaled.[3] |
Operational Plan: Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the solid compound to avoid dust formation.[3]
-
An eyewash station and safety shower should be readily accessible.
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare your workspace by covering surfaces with absorbent, disposable material.
-
Weighing and Aliquoting: Conduct all weighing and aliquoting of the solid compound within a chemical fume hood to minimize inhalation risk.
-
Solution Preparation: When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
General Use: Avoid eating, drinking, or smoking in the laboratory area where this compound is handled.[3] Wash hands thoroughly after handling.[3]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.[3]
-
Solid Waste: Collect all solid waste, including empty containers, contaminated gloves, and bench paper, in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect any solutions containing this compound in a designated, labeled hazardous waste container. Do not dispose of it down the drain.
-
Contaminated Clothing: Wash contaminated clothing before reuse.[3]
Emergency Procedures
| Emergency Situation | First Aid Measures |
| In case of eye contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. |
| In case of skin contact | Immediately wash skin with plenty of soap and water.[3] Remove contaminated clothing. Get medical attention if irritation develops. |
| If inhaled | Remove to fresh air.[3] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |
| If swallowed | Do NOT induce vomiting. Rinse mouth with water.[3] Never give anything by mouth to an unconscious person. Get medical attention immediately. |
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
